molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B1404992
CAS No.: 1389264-27-0
M. Wt: 213.27 g/mol
InChI Key: ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane (CAS 1389264-27-0) is a spirocyclic chemical building block of high interest in modern medicinal chemistry and drug discovery. This compound features a Boc (tert-butoxycarbonyl) protecting group and a hydroxyl functional group on a rigid, three-dimensional 1-azaspiro[3.3]heptane scaffold . This unique spirocyclic structure is increasingly valued as a non-classical bioisostere for saturated six-membered heterocycles like piperidine, which is the third-most frequently used ring system in small-molecule drugs . Incorporating this three-dimensional framework into lead compounds can impart beneficial physicochemical properties, such as reduced lipophilicity, improved metabolic stability, and enhanced target selectivity, by allowing for the precise positioning of substituents in three-dimensional space . Its primary research application is as a versatile synthetic intermediate for the construction of novel bioactive molecules with potential therapeutic applications . The Boc protecting group enables selective reactions and can be cleanly removed under mild acidic conditions, revealing the reactive secondary amine for further functionalization, while the hydroxy group offers a handle for additional synthetic modifications, such as etherification or oxidation . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of Spirocycles in Drug Design

In the relentless pursuit of novel therapeutics, the exploration of three-dimensional chemical space has become a cornerstone of modern medicinal chemistry. Moving beyond the traditional "flatland" of aromatic and conformationally flexible scaffolds, researchers are increasingly turning to rigid, complex molecular architectures to unlock new biological activities and optimize pharmacokinetic profiles. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared carbon atom—have emerged as particularly valuable motifs. Their inherent rigidity reduces the entropic penalty upon binding to a biological target and allows for a precise, predictable orientation of functional groups in three-dimensional space.[1]

This guide focuses on a particularly compelling building block within this class: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane . This compound, featuring a compact and strained dual azetidine ring system, is gaining significant traction as a next-generation bioisostere of the ubiquitous piperidine ring.[2][3][4][5] Its unique topology offers a fresh vector for intellectual property while potentially conferring improved properties such as metabolic stability and aqueous solubility. This document serves as a comprehensive technical resource, consolidating available data on its chemical properties, synthesis, reactivity, and applications to empower researchers in leveraging its full potential.

Molecular Structure and Physicochemical Properties

This compound, systematically named tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a bifunctional molecule poised for diverse chemical elaboration. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, directing reactivity towards the hydroxyl group. The secondary alcohol at the 6-position serves as a versatile handle for a wide array of chemical transformations.[1]

The spirocyclic core, consisting of two fused four-membered rings, imparts significant rigidity. This structural constraint is a key feature, as it can enhance binding affinity and selectivity for target proteins by pre-organizing the molecule into a bioactive conformation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1389264-27-0
Molecular Formula C₁₁H₁₉NO₃[6]
Molecular Weight 213.28 g/mol
Physical Form Solid[6]
Melting Point 127-129 °C (for the isomeric tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate)[6]
Storage Temperature Refrigerator

Note: Specific melting point and solubility data for this compound are not widely published. The melting point provided is for a closely related isomer and should be considered an estimate.

Synthesis and Purification

The synthesis of the 1-azaspiro[3.3]heptane core is a non-trivial undertaking due to the inherent strain of the dual four-membered ring system. The most cited and effective strategy involves a key thermal [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate (CSI), which generates a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam functionality furnishes the desired 1-azaspiro[3.3]heptane skeleton.[2][3][4][5]

Conceptual Synthetic Protocol: Reduction of 1-Boc-6-oxo-1-azaspiro[3.3]heptane

This protocol is based on established methods for the reduction of cyclic ketones to secondary alcohols. The choice of reducing agent is critical to ensure high yield and, if required, stereoselectivity.

Step 1: Dissolution of the Ketone Precursor

  • 1-Boc-6-oxo-1-azaspiro[3.3]heptane is dissolved in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to 0 °C in an ice bath to control the exothermicity of the reduction.

Step 2: Addition of the Reducing Agent

  • A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The use of NaBH₄ is advantageous as it is selective for ketones in the presence of the Boc-protecting group's ester functionality. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Reaction Quench and Work-up

  • Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acidic solution (e.g., saturated aqueous ammonium chloride). The organic solvent is then removed under reduced pressure.

Step 4: Extraction and Purification

  • The aqueous residue is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

Step 5: Final Purification

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. While specific spectra for this compound are not publicly available, the expected resonances can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector. The protons on the spirocyclic core will appear as complex multiplets in the aliphatic region. A broad singlet corresponding to the hydroxyl proton will also be present, which can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum will display signals for the quaternary carbon of the tert-butyl group and the carbonyl carbon of the Boc group. The spirocyclic carbon atom will be a key feature, along with the other carbons of the two azetidine rings. The carbon bearing the hydroxyl group will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretch of the Boc-group's carbamate. A broad absorption in the high-wavenumber region will indicate the O-H stretch of the alcohol functionality.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

Reactivity and Synthetic Applications

The chemical utility of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected nitrogen is stable under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group. Conversely, the Boc group can be readily removed under acidic conditions to enable N-functionalization.

Key Transformations of the Hydroxyl Group

The secondary alcohol is a versatile functional handle for a range of synthetic transformations:[1]

  • Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-Boc-6-oxo-1-azaspiro[3.3]heptane, using standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for further derivatization, for example, through reductive amination.

  • Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups at the 6-position. This allows for the synthesis of a diverse library of analogs.

  • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can be used to introduce ether linkages.

  • Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding esters.

The following diagram illustrates the pivotal role of this compound as a branching point for the synthesis of diverse derivatives.

G cluster_0 Core Building Block cluster_2 Derivative Scaffolds start 1-Boc-6-hydroxy- 1-azaspiro[3.3]heptane oxidation Oxidation (e.g., PCC, Swern) start->oxidation [O] substitution Activation & Nucleophilic Substitution (e.g., MsCl, Nu⁻) start->substitution 1. Activation 2. Nu⁻ deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection H⁺ ketone 1-Boc-6-oxo- 1-azaspiro[3.3]heptane oxidation->ketone substituted 6-Substituted-1-Boc- 1-azaspiro[3.3]heptanes substitution->substituted deprotected 6-Hydroxy- 1-azaspiro[3.3]heptane deprotection->deprotected

Caption: Synthetic pathways from this compound.

Applications in Medicinal Chemistry: A Piperidine Bioisostere

The 1-azaspiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for the piperidine ring, a motif present in a vast number of FDA-approved drugs.[2][3][5] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical properties, improve its metabolic stability, enhance its binding affinity, or circumvent existing patents.

The spirocyclic nature of the 1-azaspiro[3.3]heptane core offers several potential advantages over the more flexible piperidine ring:[1]

  • Improved Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolic oxidation, potentially leading to a longer half-life in vivo.

  • Enhanced 3D Character: The rigid, three-dimensional structure can lead to more specific interactions with the target protein, improving potency and selectivity.

  • Novel Exit Vectors: The geometry of the spirocycle presents substituents in different spatial orientations compared to a simple piperidine ring, allowing for the exploration of new binding pockets.

A notable example of this bioisosteric replacement strategy was the incorporation of the 1-azaspiro[3.3]heptane core into analogues of the local anesthetic drug bupivacaine. This substitution resulted in a new, patent-free analogue with high anesthetic activity, demonstrating the successful mimicry of the piperidine motif by the 1-azaspiro[3.3]heptane scaffold.[2][3][4][5]

Safety and Handling

For this compound (CAS 1389264-27-0), the following GHS hazard statements have been reported:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this information and general laboratory safety protocols, the following precautions should be taken when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is in a refrigerator.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique, rigid spirocyclic scaffold offers a compelling alternative to traditional saturated heterocycles like piperidine, providing a pathway to novel chemical entities with potentially improved pharmacological profiles. The orthogonal reactivity of its Boc-protected amine and secondary alcohol functionalities allows for a wide range of synthetic elaborations, making it an ideal starting point for the construction of diverse compound libraries.

As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of building blocks like this compound is set to increase. Further research into scalable and stereocontrolled synthetic routes, as well as a more detailed exploration of its applications in various therapeutic areas, will undoubtedly solidify its position as a valuable tool in the modern drug discovery arsenal.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Moving beyond traditional flat, aromatic structures, researchers are increasingly turning to spirocyclic scaffolds to unlock new chemical space and design more effective and safer therapeutics. Among these, the 1-azaspiro[3.3]heptane framework has garnered significant attention as a versatile bioisostere for commonly used motifs like piperidine.[1][2] This guide focuses on a key derivative of this scaffold, 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane (CAS Number: 1419101-19-1), a valuable building block in organic synthesis and medicinal chemistry.[1]

The strategic incorporation of a spirocyclic core can profoundly influence a molecule's properties, often leading to improved solubility, metabolic stability, and lipophilicity (logP/logD).[1][3] The rigid nature of the spiro[3.3]heptane system provides a well-defined three-dimensional arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] The title compound, featuring a Boc-protected nitrogen and a hydroxyl group, offers two orthogonal points for chemical modification, making it an exceptionally useful tool for the synthesis of diverse compound libraries.[1]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental methodologies for their determination.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical properties is the first step in its application for research and development.

PropertyValueSource
IUPAC Name tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylateN/A
CAS Number 1419101-19-1[1]
Molecular Formula C₁₁H₁₉NO₃N/A
Molecular Weight 213.277 g/mol [1]
Physical Form SolidVendor Data
InChI Key ZWWHBQKHQHYPPF-DKTWLAJQSA-N[1]

Note on Isomers: It is crucial to distinguish this compound from its constitutional isomer, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The latter has a reported melting point of 127-129°C and a boiling point of 316.6°C. This data should not be used for the title compound as the different placement of the nitrogen atom will influence the intermolecular forces and thus the physical properties.

Lipophilicity: A Key Determinant of Drug-Like Properties

Experimental Determination of logP: The Shake-Flask Method

The gold standard for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the phases carefully.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram: Shake-Flask Method Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-octanol and Water prep_sample Dissolve Compound in n-octanol prep_solvents->prep_sample partition Mix n-octanol solution and water prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Measure Concentration in each Phase (HPLC/LC-MS) separate->analyze calculate Calculate P and logP analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Acidity and Basicity: The Role of pKa

The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has a secondary alcohol which is very weakly acidic, and a Boc-protected amine. The Boc protecting group significantly reduces the basicity of the nitrogen atom. The pKa of the conjugate acid of the nitrogen would be very low. The hydroxyl proton is expected to have a high pKa, similar to other secondary alcohols.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its ionized form.

Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a key factor for the oral bioavailability of a drug candidate. As previously mentioned, the 1-azaspiro[3.3]heptane scaffold is often employed to enhance solubility compared to more lipophilic ring systems.[1]

Experimental Determination of Solubility: The Shake-Flask Method

A common method to determine thermodynamic solubility is the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Filtration: Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane is suitable for this purpose.

  • Concentration Analysis: Determine the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC or LC-MS. This concentration represents the thermodynamic solubility of the compound in that solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific spectral data for this compound is not provided in the search results, a combination of NMR, IR, and mass spectrometry would be used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. For analogous compounds, ¹H NMR signals for the Boc methyl groups typically appear around δ 1.4–1.5 ppm, and the spirocyclic protons are observed in the range of δ 4.0–4.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

  • A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

  • C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹.

  • A strong C=O stretching band for the Boc carbonyl group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be calculated for C₁₁H₂₀NO₃⁺.

Diagram: Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Obtained sample 1-Boc-6-hydroxy-1- azaspiro[3.3]heptane nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms nmr_data Carbon-Hydrogen Framework nmr->nmr_data ir_data Functional Groups (O-H, C=O) ir->ir_data ms_data Molecular Weight and Elemental Composition ms->ms_data

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This compound is a valuable and versatile building block in contemporary medicinal chemistry. Its spirocyclic nature offers a pathway to novel, three-dimensional chemical entities with potentially improved physicochemical properties compared to more traditional heterocyclic scaffolds. While specific experimental data for some of its key characteristics are not widely published, this guide provides a framework for understanding its expected properties and outlines the standard experimental protocols for their determination. As the use of spirocyclic scaffolds continues to grow, a thorough understanding of the physicochemical properties of key building blocks like this compound will be essential for the successful design and development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Solubility of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering insights into solvent selection and robust methodologies for experimental determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For a molecule like this compound, which serves as a key intermediate in the synthesis of novel pharmaceuticals, understanding its behavior in various organic solvents is paramount for several reasons:

  • Reaction Kinetics and Purity: The efficiency of synthetic transformations often hinges on the complete dissolution of reactants. Poor solubility can lead to sluggish reactions, incomplete conversions, and the generation of impurities.

  • Purification and Isolation: Chromatographic purification and crystallization, two common methods for isolating desired compounds, are highly dependent on the differential solubility of the target molecule and its impurities in various solvent systems.

  • Formulation and Drug Delivery: In later stages of drug development, the solubility of a compound dictates its formulation strategies and ultimately its bioavailability.[2]

The spirocyclic nature of this compound, a departure from traditional "flat" aromatic structures, is a deliberate design choice in medicinal chemistry to enhance properties like solubility and metabolic stability.[3] This guide will, therefore, explore the factors contributing to its solubility profile and provide a framework for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, several key features govern its interaction with organic solvents:

  • The Spirocyclic Core: The rigid, three-dimensional structure of the 1-azaspiro[3.3]heptane core contributes to a lower crystal lattice energy compared to planar molecules, which can facilitate dissolution.[3] This "escape from flatland" is a modern strategy to improve physicochemical properties.[3]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety.[4] This feature generally enhances solubility in a broad spectrum of organic solvents, from nonpolar to polar aprotic.[4]

  • The Hydroxyl Group: The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. This allows for strong interactions with protic solvents like alcohols.

  • The Carbamate Linkage: The carbamate group possesses a polar character, further contributing to its solubility in polar solvents.[4]

These structural elements suggest that this compound will exhibit a versatile solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding and solvate the polar functionalities of the molecule.

Predicting Solubility: A Theoretical Framework

While experimental determination is the gold standard, theoretical models can offer valuable initial guidance.[5] Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches, can predict solubility based on molecular descriptors.[6][7] These models consider factors like molecular weight, polarity, and hydrogen bonding capacity to estimate a compound's solubility in various solvents. However, for novel and complex structures like this compound, these predictions should be viewed as estimations that require experimental validation.

Experimental Determination of Solubility: A Practical Guide

A systematic experimental approach is essential for accurately determining the solubility of this compound. The following sections outline a robust protocol.

Materials and Equipment
  • This compound (solid)[8]

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5]

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to separate the saturated solution from the excess solid.[2]

  • Sample Preparation and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Classification
Methanol25Experimental Valuee.g., Freely Soluble
Ethanol25Experimental Valuee.g., Soluble
Acetonitrile25Experimental Valuee.g., Sparingly Soluble
Dichloromethane25Experimental Valuee.g., Soluble
Ethyl Acetate25Experimental Valuee.g., Slightly Soluble
Toluene25Experimental Valuee.g., Very Slightly Soluble
Heptane25Experimental Valuee.g., Insoluble

Factors Influencing Experimental Solubility

Several factors can affect the outcome of solubility measurements, and it is crucial to control these variables to ensure accurate and reproducible results:

  • Temperature: The solubility of solids generally increases with temperature.[9] Therefore, maintaining a constant and recorded temperature during the experiment is essential.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is recommended to use a well-characterized, high-purity sample of this compound.

  • Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid can significantly impact its solubility.[10] It is important to characterize the solid form used in the study.

Conclusion

References

A Technical Guide to the Conformational Analysis of the 1-Azaspiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily valued for its role as a rigid, three-dimensional bioisostere of piperidine.[1][2][3] Its unique spirocyclic architecture, composed of two fused azetidine rings, imparts significant conformational rigidity and a well-defined spatial arrangement of substituents, properties highly sought after in rational drug design.[4][5][6][7] Understanding the precise conformational preferences of this scaffold is paramount for optimizing ligand-target interactions and improving pharmacokinetic profiles. This guide provides an in-depth exploration of the experimental and computational methodologies employed to elucidate the conformational landscape of 1-azaspiro[3.3]heptane and its derivatives, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Rigid Scaffold

In the quest to move beyond "flatland" in medicinal chemistry, three-dimensional scaffolds that offer improved metabolic stability and novel intellectual property are of critical importance.[4] The 1-azaspiro[3.3]heptane core serves as an exemplary case. By replacing a flexible six-membered ring like piperidine with this compact, rigid structure, chemists can lock substituents into specific vectors, potentially enhancing binding affinity and selectivity.[5][8] However, the successful application of this scaffold hinges on a deep understanding of its inherent stereoelectronic properties and conformational behavior.

The core of this guide is built on two pillars of structural analysis:

  • Experimental Determination: Utilizing techniques like X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to obtain direct, physical evidence of the scaffold's structure in solid and solution states.

  • Computational Modeling: Employing quantum mechanics and molecular mechanics to explore the potential energy surface, predict stable conformers, and rationalize experimental observations.

This document will detail the causality behind methodological choices, present self-validating protocols, and ground all claims in authoritative sources.

Structural Fundamentals: Puckering in a Strained System

The 1-azaspiro[3.3]heptane scaffold consists of two four-membered azetidine rings joined by a common quaternary carbon atom. Unlike planar aromatic rings, saturated four-membered rings like azetidine are inherently strained and adopt a non-planar, "puckered" conformation to alleviate this strain.[9] This puckering is the primary conformational variable.

The spiro-fusion dramatically limits the conformational freedom compared to monocyclic or bridged systems, resulting in a highly rigid framework.[5][6] The key to its analysis is to define the puckering of each azetidine ring relative to the other and to understand how N-substitution or substitution at other positions influences the overall geometry.

cluster_0 Conformational Analysis Workflow Start 1-Azaspiro[3.3]heptane Derivative Exp Experimental Analysis Start->Exp Comp Computational Analysis Start->Comp Validation Model Validation & Refinement Exp->Validation Comp->Validation Conclusion Structural & Energetic Profile Validation->Conclusion

Caption: Integrated workflow for conformational analysis.

Experimental Determination of Conformation

Experimental techniques provide the foundational data upon which all conformational understanding is built. X-ray crystallography offers a precise, static snapshot of the molecule in the solid state, while NMR spectroscopy reveals its time-averaged structure and dynamics in solution.

X-ray Crystallography: The Definitive Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing precise measurements of bond lengths, bond angles, and dihedral (torsional) angles.[10] This data is invaluable for validating the accuracy of computational models. The choice to cool the crystal to cryogenic temperatures (e.g., 100 K) is critical; it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.[9]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step):

    • Objective: To grow a single, defect-free crystal of high quality. The ability to produce a well-diffracting crystal is the first validation of material purity.

    • Method: Slowly evaporate a solution of the purified 1-azaspiro[3.3]heptane derivative in a suitable solvent system (e.g., ethyl acetate/hexane, methanol). Vapor diffusion of a poor solvent into a solution of the compound is an alternative method.

  • Mounting and Data Collection:

    • Objective: To mount the crystal and collect diffraction data.

    • Method: Select a suitable crystal under a microscope and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, refined 3D structural model.

    • Method: Process the raw data to obtain a set of structure factors. Solve the structure using direct methods to get an initial model. Refine this model against the experimental data to optimize atomic coordinates, and thermal parameters, yielding the final structure.[9]

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

Expertise & Causality: While X-ray crystallography provides a static picture, NMR spectroscopy offers crucial insights into the molecule's behavior in the solution phase, which is more relevant to its biological activity. The key is to leverage through-space and through-bond correlations to map the molecule's geometry.[11] Two-dimensional techniques like NOESY/ROESY are particularly powerful, as the intensity of a cross-peak is inversely proportional to the sixth power of the distance between two protons, providing strong evidence for their spatial proximity.[12][13] Broadened signals can often indicate that the molecule is undergoing conformational exchange on the NMR timescale.[14]

Protocol: 2D NMR for Conformational Elucidation

  • Sample Preparation:

    • Objective: Prepare a pure, stable solution for NMR analysis.

    • Method: Dissolve ~5-10 mg of the 1-azaspiro[3.3]heptane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a high-quality NMR tube.[9]

  • Data Acquisition:

    • Objective: Acquire a suite of 1D and 2D NMR spectra.

    • Method: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

      • 1D: ¹H and ¹³C{¹H} for initial assessment and chemical shift assignment.

      • 2D Homonuclear (¹H-¹H): COSY (to establish proton-proton coupling networks) and NOESY or ROESY (to identify through-space correlations). A mixing time of 300-800 ms is typical for NOESY experiments on small molecules.

      • 2D Heteronuclear (¹H-¹³C): HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range proton-carbon correlations, aiding in assigning quaternary carbons).

  • Data Interpretation:

    • Objective: To build a 3D model of the solution-state conformation.

    • Method:

      • Assign all proton and carbon resonances using the combination of spectra.

      • Analyze the NOESY/ROESY spectrum for key cross-peaks. For example, a strong NOE between a proton on one azetidine ring and a proton on the other can define their relative orientation.

      • Analyze proton-proton coupling constants (³JHH). The magnitude of these constants, governed by the Karplus relationship, can provide estimates of the dihedral angles and thus the ring pucker.

Computational Modeling: Exploring the Energy Landscape

Expertise & Causality: Computational chemistry provides a powerful framework for exploring the full conformational space of a molecule, something that is difficult to achieve experimentally. It allows for the quantification of the relative energies of different conformers and the energy barriers separating them. The workflow is designed to be self-validating: a low-cost, broad search for potential structures is followed by high-accuracy quantum mechanical calculations, with the final results benchmarked against experimental data.

cluster_1 Computational Analysis Workflow Input 2D Structure Input Search Conformational Search (Molecular Mechanics, e.g., MMFF94) Input->Search Optimize Geometry Optimization & Freq. Calc. (DFT, e.g., ωB97X-D/6-31G*) Search->Optimize Energy Single Point Energy Calculation (Higher Level of Theory) Optimize->Energy Analysis Boltzmann Population Analysis Energy->Analysis Output Predicted Conformer Ensemble (& Geometries, Energies) Analysis->Output

Caption: A typical computational workflow for conformational analysis.

Protocol: DFT-Based Conformational Analysis

  • Initial Conformer Generation:

    • Objective: To generate a diverse set of low-energy starting geometries.

    • Method: Use a molecular mechanics force field (e.g., MMFF94) within a computational chemistry package to perform a systematic or stochastic conformational search. This will explore rotations around single bonds and ring puckering to identify a pool of potential conformers.

  • Geometry Optimization and Frequency Calculation:

    • Objective: To refine the geometry of each conformer and confirm it is a true energy minimum.

    • Method: For each conformer generated in the previous step, perform a full geometry optimization using a reliable Density Functional Theory (DFT) method. The ωB97X-D functional with a Pople-style basis set like 6-31G(d) is a good starting point as it includes dispersion corrections, which are important for non-covalent interactions. A subsequent frequency calculation must be performed; the absence of imaginary frequencies confirms the structure is a local minimum on the potential energy surface.

  • High-Accuracy Energy Calculation:

    • Objective: To obtain highly accurate relative energies for the optimized conformers.

    • Method: Using the DFT-optimized geometries, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to get more reliable electronic energies.[15] Include a solvent model (e.g., PCM or SMD) to account for the effects of the solvent used in NMR experiments.

  • Data Analysis:

    • Objective: To determine the predicted equilibrium population of each conformer.

    • Method: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K). The lowest energy conformer will be the most populated. Compare the geometric parameters (dihedral angles, interatomic distances) of the major predicted conformers with data from X-ray and NMR experiments for validation.

Key Findings and Implications for Drug Design

The synthesis of the 1-azaspiro[3.3]heptane core is now well-established, often proceeding through a key [2+2] cycloaddition to form a spirocyclic β-lactam, which is subsequently reduced with reagents like alane (AlH₃).[1][8]

Table 1: Comparative Properties of Scaffolds

PropertyPiperidine1-Azaspiro[3.3]heptane
Conformational Flexibility High (Chair-flip)Low (Rigid)
Dominant Geometry Chair conformationPuckered spirocycle
Lipophilicity (logD) VariesGenerally lower than piperidine analogues[16]
3D Character ModerateHigh
Synthetic Access Well-establishedModerately complex[1][8]

Conformational studies confirm that the 1-azaspiro[3.3]heptane scaffold is a rigid structure that projects its substituents into well-defined regions of 3D space.[10] This rigidity is its key advantage. While a piperidine ring can undergo a chair-flip, altering the axial/equatorial positions of its substituents, the 1-azaspiro[3.3]heptane core locks those substituents into a more predictable orientation. This can lead to a reduction in the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Furthermore, the replacement of piperidine with this scaffold can favorably alter physicochemical properties. For instance, introducing the spirocyclic center has been shown in many cases to lower the lipophilicity (logD), which can improve the drug-like properties of a molecule.[16]

Conclusion

The conformational analysis of the 1-azaspiro[3.3]heptane scaffold is not merely an academic exercise; it is a critical component of its strategic deployment in drug discovery. A synergistic approach, combining the definitive solid-state structures from X-ray crystallography, the solution-phase dynamics from NMR spectroscopy, and the detailed energetic insights from computational modeling, provides the comprehensive understanding required for rational design. By leveraging the inherent rigidity and well-defined three-dimensional nature of this scaffold, medicinal chemists can engineer molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of therapeutics.

References

The Emergence of 1-Azaspiro[3.3]heptane: A Modern Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 1-Azaspiro[3.3]heptane Derivatives as Next-Generation Bioisosteres

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a constant endeavor. For decades, medicinal chemists have relied on a toolkit of common saturated heterocycles, such as piperidine, to imbue drug candidates with desirable characteristics like enhanced solubility and metabolic stability. However, the "flatland" of traditional, often aromatic, scaffolds has its limitations. The increasing demand for compounds with greater three-dimensionality to explore new chemical space and improve target selectivity has spurred the investigation of more rigid and structurally unique motifs.[1][2]

Among the rising stars in this new paradigm are strained spiro heterocycles.[2][3] The spiro[3.3]heptane framework, in particular, has garnered significant attention for its rigid, three-dimensional structure and favorable physicochemical properties.[4][5] This guide focuses on a specific and increasingly important member of this family: the 1-azaspiro[3.3]heptane core. We will delve into its historical discovery, detail the evolution of its synthesis from early reports to modern, scalable methodologies, and provide a comprehensive overview of its validation and application as a superior bioisostere of piperidine in drug design.

I. A Historical Perspective: From Obscurity to a Privileged Scaffold

While the broader class of azaspiro[3.3]heptanes, particularly the 2-aza isomer, has been explored for over a decade, the 1-azaspiro[3.3]heptane motif remained largely in the shadows until recently. Early work in the field of spirocyclic systems was pioneered by researchers like Carreira, who developed robust synthetic protocols for various spiro[3.3]heptane building blocks.[1][3]

The first documented synthesis of a 1-azaspiro[3.3]heptane derivative was a milligram-scale preparation of its N-benzyl derivative.[1] However, it was not until the work of Mykhailiuk and his team, published in a seminal 2023 paper, that a practical and modular approach to monosubstituted 1-azaspiro[3.3]heptanes was developed, bringing this scaffold to the forefront of medicinal chemistry.[6] This breakthrough provided the chemical community with the tools to explore the potential of 1-azaspiro[3.3]heptanes as a new generation of piperidine bioisosteres.[6]

II. The Synthetic Challenge: Unlocking Access to 1-Azaspiro[3.3]heptanes

The development of a robust and scalable synthesis is paramount for the widespread adoption of a new molecular scaffold in drug discovery. The key to unlocking the potential of 1-azaspiro[3.3]heptanes lay in a two-step sequence involving a [2+2] cycloaddition followed by a reduction.[7][8][9]

A. Key Synthetic Strategy: [2+2] Cycloaddition and Reduction

The now-established synthetic route commences with readily available cyclobutanone. A Wittig reaction converts the ketone into an exocyclic alkene, which then undergoes a thermal [2+2] cycloaddition with Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO).[7][8][9] This cycloaddition efficiently constructs the spirocyclic β-lactam intermediate. The final step involves the reduction of the β-lactam ring with a reducing agent such as alane (AlH₃) or lithium aluminium hydride (LiAlH₄) to yield the desired 1-azaspiro[3.3]heptane core.[7][8][10]

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Cyclobutanone Cyclobutanone Exocyclic alkene Exocyclic alkene Cyclobutanone->Exocyclic alkene Wittig Reaction Spirocyclic β-lactam Spirocyclic β-lactam Exocyclic alkene->Spirocyclic β-lactam Graf's isocyanate (ClO₂S-NCO) 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Spirocyclic β-lactam->1-Azaspiro[3.3]heptane Alane (AlH₃) or LiAlH₄ G cluster_0 Bupivacaine cluster_1 Bupivacaine Analogue Bupivacaine_structure Bupivacaine_structure Analogue_structure Analogue_structure Bupivacaine_structure->Analogue_structure Bioisosteric Replacement Piperidine_ring Piperidine Ring Azaspiro_ring 1-Azaspiro[3.3]heptane Ring

References

The 1-Azaspiro[3.3]heptane Core: A Technical Guide to its Biological Activity and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles. The 1-azaspiro[3.3]heptane core has recently emerged as a compelling structural motif, primarily recognized for its role as a bioisosteric replacement for the ubiquitous piperidine ring. This guide provides an in-depth technical exploration of the 1-azaspiro[3.3]heptane scaffold, from its synthesis and unique physicochemical properties to its validated biological activity. We will delve into the causality behind its design as a next-generation bioisostere, supported by experimental data and detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: Escaping Flatland and Embracing Three-dimensionality

For decades, medicinal chemists have relied on a relatively small toolbox of saturated heterocycles, with the piperidine ring being one of the most frequently employed motifs in approved drugs. However, the drive to escape the so-called "flatland" of traditional two-dimensional scaffolds and embrace greater three-dimensionality has led to the exploration of novel, more rigid structures. Spirocyclic systems, in particular, have garnered significant attention as they offer a fixed and predictable orientation of substituents in three-dimensional space, which can lead to improved target selectivity and enhanced pharmacokinetic properties.[1]

The 1-azaspiro[3.3]heptane core, a strained bicyclic amine, represents a significant advancement in this area. Its rigid framework and distinct vectoral projection of substituents make it an attractive alternative to the more flexible piperidine ring. This guide will illuminate the key attributes of this scaffold that position it as a valuable building block in modern drug discovery.

Synthesis of the 1-Azaspiro[3.3]heptane Core: A Robust and Scalable Approach

The practical utility of any novel scaffold is contingent upon a reliable and scalable synthetic route. The synthesis of 1-azaspiro[3.3]heptane has been optimized to allow for its production on a multi-gram scale, making it accessible for extensive medicinal chemistry campaigns.[2] The key transformation involves a thermal [2+2] cycloaddition followed by a crucial reduction step.

Synthetic Pathway Overview

The synthesis commences from commercially available cyclobutanone and proceeds through a two-step sequence to the key spirocyclic β-lactam intermediate, which is then reduced to the desired 1-azaspiro[3.3]heptane.[2]

Synthesis_of_1-azaspiro_3_3_heptane cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Cyclobutanone Cyclobutanone Methylenecyclobutane Methylenecyclobutane Cyclobutanone->Methylenecyclobutane Wittig Reaction Spiro_beta_lactam Spirocyclic β-lactam Methylenecyclobutane->Spiro_beta_lactam Thermal [2+2] Cycloaddition Graf_Isocyanate Graf Isocyanate (ClO2S-NCO) Graf_Isocyanate->Spiro_beta_lactam Spiro_beta_lactam_2 Spirocyclic β-lactam 1_Azaspiroheptane 1-Azaspiro[3.3]heptane Spiro_beta_lactam_2->1_Azaspiroheptane Alane Alane (AlH3) Alane->1_Azaspiroheptane

General synthetic scheme for 1-azaspiro[3.3]heptane.
Detailed Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride[2]

This protocol outlines the key steps for the gram-scale synthesis of the hydrochloride salt of the 1-azaspiro[3.3]heptane core.

Step 1: Synthesis of the Spirocyclic β-Lactam

  • To a solution of methylenecyclobutane (1.0 eq) in a suitable solvent, add Graf's isocyanate (ClO2S-NCO) (1.1 eq).

  • Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched and the crude spirocyclic β-lactam is isolated. Purification can be achieved by column chromatography.

Step 2: Reduction of the Spirocyclic β-Lactam

  • Prepare a solution of the spirocyclic β-lactam (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of alane (AlH3) (typically as a complex with a suitable donor, e.g., AlH3·Me2S) (2.0-3.0 eq). The choice of alane as the reducing agent is critical to avoid cleavage of the β-lactam ring, a side reaction observed with other reducing agents like LiAlH4.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a sequential addition of water and aqueous base.

  • The crude 1-azaspiro[3.3]heptane is extracted into an organic solvent.

  • To isolate the hydrochloride salt, bubble dry HCl gas through a solution of the free base in a suitable solvent (e.g., diethyl ether) or treat with a solution of HCl in an organic solvent.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 1-azaspiro[3.3]heptane hydrochloride as a white solid.

Physicochemical Properties: A Comparative Analysis

A key rationale for employing the 1-azaspiro[3.3]heptane core is its ability to modulate the physicochemical properties of a molecule in a desirable manner. Its rigid, three-dimensional structure imparts distinct characteristics compared to the more flexible piperidine ring.

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane Derivative1-Azaspiro[3.3]heptane DerivativeRationale for Change
Calculated logP (clogP) 2.81.91.8Increased 3D character and reduced surface area can lead to lower lipophilicity.
Experimental logD (pH 7.4) 1.360.120.13The spirocyclic core can influence the pKa of the nitrogen, affecting the distribution coefficient at physiological pH.[3]
Aqueous Solubility (µM) 1361213Changes in crystal lattice energy and solvation due to the rigid spirocyclic structure can impact solubility.[3]
Metabolic Stability (t1/2 in HLM, min) >60>60>60The strained spirocyclic core can be less susceptible to metabolic enzymes, potentially leading to improved metabolic stability.

Data adapted from Kirichok et al., Angew. Chem. Int. Ed. 2023.[3]

Biological Activity: A Potent Bioisostere of Piperidine

The primary biological application of the 1-azaspiro[3.3]heptane core to date has been as a bioisosteric replacement for the piperidine moiety. This has been successfully demonstrated in the development of a novel analog of the local anesthetic drug, bupivacaine.[4]

Case Study: A 1-Azaspiro[3.3]heptane Analog of Bupivacaine

Bupivacaine is a widely used local anesthetic that contains a piperidine ring. By replacing this piperidine with a 1-azaspiro[3.3]heptane core, researchers developed a patent-free analog with high anesthetic activity.[4][5]

Bupivacaine_Analog cluster_0 Parent Drug cluster_1 Bioisosteric Replacement cluster_2 Resulting Analog Bupivacaine Bupivacaine (contains Piperidine) Analog Bupivacaine Analog (contains 1-Azaspiro[3.3]heptane) Piperidine Piperidine Azaspiroheptane 1-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane replaces

Bioisosteric replacement of piperidine with 1-azaspiro[3.3]heptane in bupivacaine.

The resulting analog demonstrated a potent antinociceptive effect, comparable to that of the parent drug, in preclinical models.[2]

Experimental Protocol: In Vivo Evaluation of Antinociceptive Activity (Tail-Flick Test)[2]

The tail-flick test is a standard in vivo assay to assess the analgesic properties of compounds.

  • Animal Model: Male CD-1 mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment to minimize stress-induced variability.

  • Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion of the tail in a water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compound (e.g., the bupivacaine analog) and a vehicle control are administered, typically via subcutaneous injection.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Structure-Activity Relationship (SAR) and Drug Design Implications

The rigid nature of the 1-azaspiro[3.3]heptane core provides a well-defined orientation for substituents, which can be leveraged to probe the SAR of a compound series with greater precision than with a flexible piperidine ring. The spirocyclic nature also introduces a "twist" in the exit vectors of the substituents compared to a simple piperidine, which can lead to novel interactions with the target protein.

Furthermore, the introduction of the 1-azaspiro[3.3]heptane core can influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As shown in the physicochemical properties table, this scaffold can impact lipophilicity and solubility, and its inherent stability may reduce metabolic clearance.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Assessing metabolic stability is a critical step in early drug discovery.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the test compound to a final concentration of, for example, 1 µM.

    • Add the human liver microsomes to a final protein concentration of, for example, 0.5 mg/mL.

    • Pre-incubate the mixture at 37 °C for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated based on the t1/2 and the protein concentration used in the assay.

Future Perspectives and Conclusion

The 1-azaspiro[3.3]heptane core has been firmly established as a valuable and synthetically accessible bioisostere for the piperidine ring. Its unique three-dimensional structure and favorable impact on physicochemical properties make it an attractive scaffold for medicinal chemists seeking to optimize lead compounds. The successful application in a bupivacaine analog highlights its potential to generate novel, patent-free drug candidates with retained or even improved activity.

While the current body of literature predominantly focuses on its role as a piperidine mimetic, the inherent structural and electronic features of the 1-azaspiro[3.3]heptane core suggest that its utility may extend beyond this application. Future research will likely explore the incorporation of this scaffold into a broader range of therapeutic targets, potentially uncovering novel biological activities that are not directly linked to bioisosterism. The continued development of synthetic methodologies to functionalize the 1-azaspiro[3.3]heptane ring at various positions will further expand its utility in drug discovery.

References

Methodological & Application

Application Notes & Protocols: Scalable Synthetic Routes to 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azaspiro[3.3]heptane derivatives have emerged as crucial scaffolds in modern medicinal chemistry, primarily serving as bioisosteres for the ubiquitous piperidine ring. Their unique three-dimensional structure can impart improved physicochemical properties such as metabolic stability and solubility to drug candidates. This guide provides a detailed overview of scalable synthetic routes to these valuable building blocks, with a focus on practical, large-scale production. We will delve into the key synthetic strategies, provide step-by-step protocols, and discuss the mechanistic rationale behind these methods to empower researchers in their drug discovery and development endeavors.

Introduction: The Rise of 1-Azaspiro[3.3]heptanes in Drug Discovery

The piperidine moiety is a prevalent structural motif in over 30 approved drugs. However, its metabolic liabilities often necessitate the exploration of bioisosteric replacements.[1] 1-Azaspiro[3.3]heptanes have gained significant attention as a next-generation of saturated piperidine bioisosteres due to their rigid, three-dimensional framework which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[2][3] The development of robust and scalable synthetic methods is paramount to unlocking the full potential of this scaffold in drug discovery programs. This document outlines key strategies for the multigram synthesis of 1-azaspiro[3.3]heptane derivatives, enabling their broader application in medicinal chemistry.

Key Synthetic Strategy: [2+2] Cycloaddition and Subsequent Reduction

A highly effective and scalable approach to the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, followed by the reduction of the resulting β-lactam.[1][3][4] This strategy offers a modular approach, allowing for the introduction of diversity at various positions of the spirocyclic scaffold.

Mechanistic Rationale

The key steps in this synthetic sequence are the formation of the spirocyclic β-lactam via a [2+2] cycloaddition and the subsequent chemoselective reduction of the lactam carbonyl. The use of Graf's isocyanate (chlorosulfonyl isocyanate) is particularly effective for the cycloaddition with various endocyclic alkenes.[1][3] The subsequent reduction of the sterically hindered and strained β-lactam can be challenging. While common reducing agents like lithium aluminum hydride (LiAlH4) can lead to ring cleavage, alane has proven to be a superior reagent for a smooth and high-yielding reduction on a multigram scale.[1][4]

Experimental Workflow

workflow cluster_cycloaddition [2+2] Cycloaddition cluster_reduction Reduction start Endocyclic Alkene cycloaddition Thermal Cycloaddition start->cycloaddition isocyanate Graf's Isocyanate (ClO2S-NCO) isocyanate->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Selective Reduction lactam->reduction reducing_agent Alane (AlH3) reducing_agent->reduction product 1-Azaspiro[3.3]heptane Derivative reduction->product

Caption: General workflow for the synthesis of 1-azaspiro[3.3]heptane derivatives.

Detailed Protocol: Synthesis of N-Boc-1-azaspiro[3.3]heptane

This protocol is adapted from the work of Mykhailiuk and coworkers.[1][4]

Step 1: Synthesis of the Spirocyclic β-Lactam

  • To a solution of the appropriate endocyclic alkene (1.0 equiv) in a suitable solvent (e.g., toluene) at 0 °C, add Graf's isocyanate (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude spirocyclic β-lactam can often be used in the next step without further purification.

Step 2: Reduction of the Spirocyclic β-Lactam with Alane

  • Prepare a solution of alane (AlH3) in THF (typically 0.5 M). Caution: Alane is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • To a solution of the crude spirocyclic β-lactam (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the alane solution (2.0-3.0 equiv) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-azaspiro[3.3]heptane derivative.

Step 3: N-Protection

  • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure N-Boc-1-azaspiro[3.3]heptane derivative.

Scalability and Scope

This method has been successfully applied on a multigram scale, demonstrating its robustness for larger-scale synthesis.[1][4] The reaction tolerates a range of substituents on the cyclobutane ring of the starting alkene, allowing for the synthesis of a diverse library of 1-azaspiro[3.3]heptane derivatives.[5]

Starting AlkeneProductYield (%)ScaleReference
MethylenecyclobutaneN-Boc-1-azaspiro[3.3]heptane~60 (over 2 steps)Multigram[1]
Substituted MethylenecyclobutanesSubstituted N-Boc-1-azaspiro[3.3]heptanes45-70Gram[5]

Alternative Synthetic Strategies

While the [2+2] cycloaddition/reduction sequence is a powerful tool, other methods have also been developed for the synthesis of azaspirocycles, which can be adapted for 1-azaspiro[3.3]heptane derivatives. These include:

  • Ring-Closing Metathesis (RCM): RCM can be a versatile method for the formation of the spirocyclic core, particularly for unsaturated derivatives.[6][7] This approach involves the synthesis of a diene precursor containing the nitrogen atom, which is then subjected to a ruthenium-based catalyst to effect the ring closure.

  • Intramolecular Cyclization: Intramolecular nucleophilic substitution or reductive amination can be employed to construct the azetidine ring onto a pre-existing cyclobutane core.[8][9] The choice of starting materials and reaction conditions is crucial for achieving high yields and selectivity.

alternative_strategies cluster_rcm Ring-Closing Metathesis cluster_intramolecular Intramolecular Cyclization diene Acyclic Diene Precursor rcm_catalyst Grubbs' Catalyst diene->rcm_catalyst rcm_product Unsaturated 1-Azaspiro[3.3]heptane rcm_catalyst->rcm_product cyclobutane Functionalized Cyclobutane cyclization Intramolecular Nucleophilic Substitution/ Reductive Amination cyclobutane->cyclization intra_product 1-Azaspiro[3.3]heptane cyclization->intra_product

Caption: Alternative synthetic approaches to the 1-azaspiro[3.3]heptane scaffold.

Conclusion and Future Outlook

The development of scalable and modular synthetic routes to 1-azaspiro[3.3]heptane derivatives has been a significant advancement in medicinal chemistry. The [2+2] cycloaddition/reduction strategy, in particular, provides a reliable and versatile platform for the large-scale production of these valuable building blocks. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, further innovations in the synthesis and functionalization of 1-azaspiro[3.3]heptanes are anticipated, paving the way for the discovery of new and improved therapeutics.

References

Oxidation of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane to the Ketone: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane to its corresponding ketone, 1-Boc-6-oxo-1-azaspiro[3.3]heptane, is a critical step in the synthesis of various spirocyclic scaffolds of significant interest in medicinal chemistry and drug development. The resulting ketone serves as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space. This guide provides an in-depth analysis of suitable oxidation methods, detailed experimental protocols, and the scientific rationale behind the procedural choices, ensuring reliable and reproducible outcomes for researchers.

Selecting the Optimal Oxidation Strategy

The choice of an oxidizing agent for a secondary alcohol is paramount and depends on factors such as substrate sensitivity, desired reaction scale, and safety considerations. For the oxidation of this compound, a Boc-protected amino alcohol, several methods can be considered. The presence of the Boc-protecting group and the azetidine ring necessitates a mild and selective approach to avoid potential side reactions, such as cleavage of the protecting group or epimerization if a chiral center were adjacent to the alcohol. Here, we evaluate three commonly employed and effective oxidation protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-mediated Oxidation.

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to rtHigh yields, mild conditions, avoids heavy metals.[1][2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO and CO₂ gas.[1][2]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneCH₂Cl₂, Room TemperatureMild, neutral pH, short reaction times, high chemoselectivity, good for sensitive functional groups.[3]Reagent is expensive and potentially explosive, generates solid byproducts that can complicate workup.[3]
TEMPO-mediated Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to rtCatalytic use of TEMPO, inexpensive co-oxidant (bleach), environmentally benign.[4]Can be slower, potential for chlorination side reactions, requires careful pH control.[5]

Based on this comparison, the Dess-Martin Periodinane (DMP) oxidation stands out as a particularly suitable method for this transformation, especially on a lab scale. Its mild, neutral conditions and high chemoselectivity are ideal for the N-Boc protected substrate.[3] Notably, DMP has been successfully employed for the oxidation of N-protected amino alcohols without causing epimerization.[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the oxidation of this compound using the three discussed methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This protocol is adapted from established procedures for the oxidation of sensitive secondary alcohols.[3][6]

Rationale: The use of DMP at room temperature offers a significant practical advantage over methods requiring cryogenic conditions. The reaction is typically clean and proceeds with high conversion, simplifying purification.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) in a round-bottom flask under a nitrogen or argon atmosphere, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve and the two layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Boc-6-oxo-1-azaspiro[3.3]heptane.

Protocol Validation: The structure of the product can be confirmed by standard spectroscopic methods. For the analogous compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, characteristic ¹H NMR signals are observed for the Boc group and the spirocyclic protons.[7] Mass spectrometry should confirm the expected molecular weight.

Protocol 2: Swern Oxidation

This protocol is a general procedure for Swern oxidation and should be performed with caution in a well-ventilated fume hood.[1][2]

Rationale: The Swern oxidation is a classic and reliable method that avoids the use of heavy metals and is known for its mildness, despite the operational challenges.[1][2]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2-0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quenching and Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: TEMPO-mediated Oxidation

This protocol utilizes the stable nitroxyl radical TEMPO as a catalyst with bleach as the terminal oxidant.[4][8]

Rationale: This method is often considered a "greener" alternative due to the catalytic nature of the toxic component and the use of readily available and inexpensive bleach.[4]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaOCl, household bleach, ~5-6% aqueous solution)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (0.2-0.5 M). To this solution, add an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.01-0.05 eq).

  • Oxidation: Cool the biphasic mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution (1.1-1.5 eq) dropwise while stirring vigorously. Maintain the pH of the aqueous layer between 8.5 and 9.5 by adding saturated aqueous NaHCO₃ solution as needed.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing, Drying, Concentration, and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Starting Material reagents Add Oxidizing Agent(s) start->reagents stir Stir & Monitor (TLC) reagents->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Characterization (NMR, MS) purify->end Pure Product

Caption: General experimental workflow for the oxidation.

Dess-Martin Periodinane Oxidation Mechanism

dmp_mechanism alcohol R₂CH-OH intermediate1 Intermediate Complex alcohol->intermediate1 + DMP dmp DMP dmp->intermediate1 ylide Iodinane Ester intermediate1->ylide - AcOH ketone R₂C=O ylide->ketone [1,5]-H shift byproduct Iodinane + 2 AcOH ylide->byproduct

Caption: Simplified mechanism of DMP oxidation.

Conclusion

The oxidation of this compound to the corresponding ketone is a key transformation for the synthesis of novel spirocyclic compounds. This guide provides a comprehensive overview of suitable oxidation methods, with a particular recommendation for the Dess-Martin Periodinane oxidation due to its mildness and high selectivity. The detailed protocols and mechanistic insights are intended to empower researchers to perform this reaction with confidence and achieve high yields of the desired product, thereby facilitating advancements in drug discovery and development.

References

Application Notes & Protocols: Strategic Substitution of the Hydroxyl Group on the Azaspiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Azaspiro[3.3]heptane Motif in Modern Drug Discovery

The azaspiro[3.3]heptane scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1][2] As a bioisosteric replacement for common saturated heterocycles like piperidine, this strained spirocyclic system introduces a rigid, three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[3][4][5] The inherent rigidity and well-defined exit vectors of the azaspiro[3.3]heptane core provide a predictable framework for optimizing ligand-target interactions.[1]

Hydroxylated derivatives, particularly azaspiro[3.3]heptan-1-ol, are pivotal intermediates. The hydroxyl group serves as a versatile synthetic handle, allowing for the introduction of a diverse array of functional groups through nucleophilic substitution. However, the hydroxyl moiety is a notoriously poor leaving group, necessitating its activation for efficient displacement.[6] This guide provides a detailed exploration of robust chemical strategies to achieve this transformation, focusing on field-proven protocols and the underlying mechanistic principles that ensure success.

The Imperative of Nitrogen Protection

Before attempting any substitution at the hydroxyl-bearing carbon, it is critical to protect the nitrogen atom of the azetidine ring. The secondary amine is nucleophilic and will compete with the intended nucleophile, leading to undesired side reactions and complex purification challenges. The tert-butoxycarbonyl (Boc) group is a widely used and highly effective protecting group for this purpose.[7] It is stable under the conditions required for hydroxyl activation and substitution but can be readily removed under acidic conditions when desired.

G cluster_protection Nitrogen Protection Strategy cluster_substitution Hydroxyl Substitution Pathways Start Azaspiro[3.3]heptan-1-ol Reagent Boc₂O, Base (e.g., Et₃N) DCM, rt Start->Reagent Protection Product N-Boc-azaspiro[3.3]heptan-1-ol (Key Intermediate) Reagent->Product Intermediate N-Boc-azaspiro[3.3]heptan-1-ol Product->Intermediate Activation Activation of -OH (Mitsunobu, Appel, Tosylation) Intermediate->Activation Final_Product Substituted Azaspiro[3.3]heptane Derivatives Activation->Final_Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Activation

Caption: General workflow: Nitrogen protection followed by hydroxyl activation and substitution.

Core Strategies for Hydroxyl Group Substitution

Three primary, reliable methods are employed for the substitution of the hydroxyl group on the N-protected azaspiro[3.3]heptane ring. The choice of method depends on the desired nucleophile, required stereochemical outcome, and the overall synthetic strategy.

Strategy 1: The Mitsunobu Reaction - Direct Inversion

The Mitsunobu reaction is a powerful and versatile method for the direct conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry.[8][9][10]

Principle & Causality: The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] The PPh₃ and DEAD combine to form a phosphonium intermediate, which activates the alcohol's oxygen atom, converting it into an excellent leaving group.[9] The deprotonated nucleophile then displaces this activated oxygen via a classic SN2 mechanism, resulting in stereochemical inversion.[8] The formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct is a key thermodynamic driving force for the reaction.[12]

Mitsunobu_Mechanism Alcohol R-OH (N-Boc-azaspiro[3.3]heptan-1-ol) Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Alcohol->Oxyphosphonium 2. Proton transfer & activation Reagents PPh₃ + DEAD Betaine Betaine Intermediate [Ph₃P⁺-N(CO₂Et)N⁻(CO₂Et)] Reagents->Betaine 1. Attack Betaine->Oxyphosphonium Product R-Nu (Inverted Stereochemistry) Oxyphosphonium->Product 3. SN2 Attack by Nu⁻ Nucleophile Nu-H Byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified mechanistic pathway of the Mitsunobu reaction.

Protocol: Synthesis of an Azido-Azaspiro[3.3]heptane Derivative

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azaspiro[3.3]heptan-1-ol (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution. Insight: DPPA serves as a safer alternative to hydrazoic acid for introducing the azide moiety.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the azodicarboxylate.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. The appearance of a white precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-Boc-1-azido-azaspiro[3.3]heptane.

Strategy 2: The Appel Reaction - Halogenation with Inversion

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl chlorides or bromides using triphenylphosphine and a tetrahalomethane (CCl₄ or CBr₄).[13][14]

Principle & Causality: Similar to the Mitsunobu reaction, the Appel reaction is driven by the formation of the strong P=O bond in the triphenylphosphine oxide byproduct.[15][16] The triphenylphosphine attacks a halogen atom on the tetrahalomethane, generating a phosphonium intermediate.[13] The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium species, forming an alkoxyphosphonium salt. A subsequent Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 displacement by the halide ion results in the formation of the alkyl halide with inversion of configuration.[15]

Appel_Mechanism Alcohol R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ Alcohol->Alkoxyphosphonium 2. Attack Reagents PPh₃ + CBr₄ Phosphonium [Ph₃P-Br]⁺ CBr₃⁻ Reagents->Phosphonium 1. Activation Phosphonium->Alkoxyphosphonium Product R-Br (Inverted Stereochemistry) Alkoxyphosphonium->Product 3. SN2 Attack by Br⁻ Byproducts Ph₃P=O + HCBr₃

Caption: Simplified mechanistic pathway of the Appel reaction for bromination.

Protocol: Synthesis of a Bromo-Azaspiro[3.3]heptane Derivative

  • Preparation: In a dry flask under an inert atmosphere, dissolve N-Boc-azaspiro[3.3]heptan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (~0.2 M).

  • Reagent Addition: Add carbon tetrabromide (CBr₄) (1.5 eq.) to the solution and stir until it dissolves.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Phosphine Addition: Add triphenylphosphine (1.5 eq.) portion-wise over 10-15 minutes. Insight: Adding the PPh₃ slowly helps to manage the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure.

    • Add pentane or hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Purification: Filter off the precipitate and wash it with cold pentane. Concentrate the combined filtrate and purify the crude product by flash column chromatography to yield the N-Boc-1-bromo-azaspiro[3.3]heptane.

Strategy 3: Two-Step Tosylation/Mesylation and Nucleophilic Substitution

This classic and highly reliable two-step approach involves first converting the alcohol into a sulfonate ester (a tosylate or mesylate), which is an exceptional leaving group, followed by displacement with a nucleophile.[17][18]

Principle & Causality: Step 1 (Activation): The alcohol is treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[19] The alcohol's oxygen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, and the base neutralizes the HCl generated. This step proceeds with retention of stereochemistry at the carbon center.[17] The resulting tosylate/mesylate group is an excellent leaving group because its negative charge is highly stabilized by resonance.[18] Step 2 (Substitution): The activated tosylate/mesylate is then treated with the desired nucleophile in a standard SN2 reaction, which proceeds with inversion of stereochemistry .[18]

Two_Step_Pathway Alcohol N-Boc-azaspiro[3.3]heptan-1-ol (R-Configuration) Step1 Step 1: Tosylation TsCl, Pyridine (Retention) Alcohol->Step1 Tosylate N-Boc-azaspiro[3.3]heptan-1-yl tosylate (R-Configuration) Step1->Tosylate Step2 Step 2: Substitution NaCN, DMF (Inversion) Tosylate->Step2 Product N-Boc-1-cyano-azaspiro[3.3]heptane (S-Configuration) Step2->Product

Caption: Two-step pathway involving tosylation followed by SN2 substitution.

Protocol: Synthesis of a Cyano-Azaspiro[3.3]heptane Derivative

Part A: Tosylation (Activation)

  • Preparation: Dissolve N-Boc-azaspiro[3.3]heptan-1-ol (1.0 eq.) in anhydrous pyridine or DCM (~0.2 M) and cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the cold solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up:

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tosylate is often pure enough for the next step but can be purified by chromatography if necessary.

Part B: Nucleophilic Substitution

  • Preparation: Dissolve the tosylate intermediate from Part A (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the nucleophile, for example, sodium cyanide (NaCN) (2.0 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-Boc-1-cyano-azaspiro[3.3]heptane.

Comparative Summary of Methods

FeatureMitsunobu ReactionAppel ReactionTosylation/Mesylation + Substitution
Overall Transformation R-OH → R-NuR-OH → R-X (X=Cl, Br)R-OH → R-OTs → R-Nu
Key Reagents PPh₃, DEAD/DIAD, Nu-HPPh₃, CCl₄/CBr₄1. TsCl/MsCl, Base2. Nucleophile
Stereochemistry InversionInversionNet Inversion (Retention then Inversion)
Number of Steps One-potOne-potTwo discrete steps
Advantages Wide range of nucleophiles, mild conditions.[8]Mild, efficient for halogenation.[13]Highly reliable, clean reactions, very stable intermediate.[17][18]
Considerations Byproduct removal (Ph₃P=O, hydrazine) can be difficult.[12] Nucleophile pKa should be < 13.[11]Use of toxic tetrahalomethanes.[14] Byproduct removal.Two separate synthetic operations required.

Conclusion

The substitution of the hydroxyl group on the azaspiro[3.3]heptane ring is a critical step in the synthesis of novel and diverse derivatives for drug discovery. The choice between the Mitsunobu reaction, the Appel reaction, or a two-step sulfonation-substitution strategy depends on the specific synthetic goals. The Mitsunobu and Appel reactions offer efficient one-pot transformations with stereochemical inversion, ideal for rapid diversification. The two-step protocol, while longer, provides a robust and often cleaner route via a stable tosylate or mesylate intermediate, allowing for a broader range of nucleophiles and reaction conditions in the second step. Mastery of these protocols empowers medicinal chemists to fully leverage the potential of the valuable azaspiro[3.3]heptane scaffold.

References

The Strategic Incorporation of 1-Azaspiro[3.3]heptane in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in Kinase Inhibitor Design

In the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has emerged as a highly successful strategy to navigate the complexities of the human kinome. Among the privileged scaffolds that have gained significant traction is the 1-azaspiro[3.3]heptane moiety. This rigid, spirocyclic amine serves as a superior bioisosteric replacement for commonly used saturated heterocycles like piperidine, offering a unique combination of structural and physicochemical advantages that are particularly beneficial in the design of next-generation kinase inhibitors.

This comprehensive guide delves into the application of 1-azaspiro[3.3]heptane in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2). We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the impact of this unique scaffold on the biological activity of the resulting inhibitors.

The 1-Azaspiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosterism

The 1-azaspiro[3.3]heptane motif is a saturated heterocyclic system characterized by a central quaternary carbon atom connecting two four-membered azetidine rings. This seemingly simple structural modification imparts a profound impact on the overall properties of a molecule.

Key Advantages in Drug Design:
  • Three-Dimensionality and Novel Exit Vectors: The spirocyclic nature of 1-azaspiro[3.3]heptane introduces a well-defined 3D geometry, allowing for the exploration of previously inaccessible chemical space within a kinase's active site. The rigid framework provides precise exit vectors for substituents, enabling a more controlled and optimized interaction with the target protein.

  • Improved Physicochemical Properties: A pivotal advantage of incorporating the 1-azaspiro[3.3]heptane scaffold is the general improvement in physicochemical properties. Notably, it has been shown to decrease lipophilicity (logD) compared to its piperidine counterpart, a desirable feature for enhancing solubility and reducing off-target effects.

  • Enhanced Metabolic Stability: The quaternary carbon at the spirocenter is not susceptible to metabolic oxidation, a common metabolic pathway for many drug candidates. This inherent stability can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.

  • Conformational Rigidity: The constrained nature of the two azetidine rings reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, potentially resulting in higher binding affinity and potency.

Application in Kinase Inhibitor Synthesis: A Focus on TYK2

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines, interferons, and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3][4][5]

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[3][6] Consequently, the development of selective JAK inhibitors has become a major focus of drug discovery efforts.

TYK2, in particular, is a key mediator of signaling for cytokines such as IL-12, IL-23, and type I interferons.[6][7][8] As such, selective TYK2 inhibitors hold great promise for the treatment of a range of immune-mediated conditions, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[7][8][9]

The 1-azaspiro[3.3]heptane scaffold has been successfully incorporated into the design of novel TYK2 inhibitors, serving as a key building block to achieve high potency and selectivity.[10][11]

The JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAKs, including TYK2, in cytokine signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT Signaling Pathway.

Protocols for the Synthesis of a 1-Azaspiro[3.3]heptane-Containing TYK2 Inhibitor

The following protocols provide a representative synthesis of a TYK2 inhibitor incorporating the 1-azaspiro[3.3]heptane scaffold, based on methodologies described in the patent literature.[10]

Part 1: Synthesis of the 1-Azaspiro[3.3]heptane Core

A general and robust method for the synthesis of the 1-azaspiro[3.3]heptane core involves a [2+2] cycloaddition followed by reduction.[12][13][14][15]

Synthesis_Azaspiroheptane Start Endocyclic Alkene Intermediate1 Spirocyclic β-Lactam Start->Intermediate1 [2+2] Cycloaddition Reagent1 Graf's Isocyanate (ClO2S-NCO) Product 1-Azaspiro[3.3]heptane Core Intermediate1->Product Reduction Reagent2 Reducing Agent (e.g., Alane)

Caption: General Synthesis of the 1-Azaspiro[3.3]heptane Core.

Part 2: Synthesis of a Representative TYK2 Inhibitor (Example 1-376 from WO2019023468A1)

The following is a detailed, step-by-step protocol for the synthesis of a specific TYK2 inhibitor.

Materials:

  • Appropriately substituted starting materials (as described in the patent)

  • 1-Azaspiro[3.3]heptane hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Protocol:

Step 1: Amide Coupling

  • To a solution of the carboxylic acid precursor (1.0 eq) in N,N-dimethylformamide (DMF), add 1-azaspiro[3.3]heptane hydrochloride (1.2 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TYK2 inhibitor.

Characterization:

The final compound should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table is dependent on the availability of extensive analog data, the patent literature provides some initial insights into the importance of the 1-azaspiro[3.3]heptane moiety.

Compound Modification TYK2 IC₅₀ (nM) Notes
1-376 1-Azaspiro[3.3]heptane< 10The spirocyclic moiety is well-tolerated and contributes to potent inhibition.
Analog with PiperidineReplacement of 1-azaspiro[3.3]heptane with piperidineHypothetically higherExpected to have altered physicochemical properties (e.g., higher logD) and potentially different potency and selectivity profiles.
Analog with Acyclic AmineReplacement with a simple acyclic amineHypothetically lowerThe conformational rigidity of the spirocycle is likely crucial for optimal binding.

Note: The table above is illustrative and based on the general principles of using the 1-azaspiro[3.3]heptane scaffold. Specific IC₅₀ values for analogs would need to be sourced from the relevant patent or publication.

The inclusion of the 1-azaspiro[3.3]heptane in compound 1-376 and related analogs suggests that its unique 3D shape and rigidity are key for achieving high-affinity binding to the TYK2 protein. The precise orientation of the rest of the molecule, facilitated by the spirocyclic core, likely enables optimal interactions with key residues in the kinase active site.

Conclusion and Future Perspectives

The 1-azaspiro[3.3]heptane scaffold represents a powerful tool in the arsenal of medicinal chemists for the design of novel kinase inhibitors. Its ability to confer 3D dimensionality, improve physicochemical properties, and enhance metabolic stability makes it an attractive alternative to traditional saturated heterocycles. The successful application of this moiety in the development of potent and selective TYK2 inhibitors, as evidenced by the patent literature, underscores its potential in addressing challenging targets within the human kinome.

Future efforts in this area will likely focus on the synthesis of a wider range of functionalized 1-azaspiro[3.3]heptane building blocks, enabling a more thorough exploration of its structure-activity relationships in different kinase inhibitor scaffolds. As our understanding of the subtle structural requirements for kinase selectivity continues to grow, the strategic use of 3D scaffolds like 1-azaspiro[3.3]heptane will undoubtedly play an increasingly important role in the discovery of the next generation of targeted therapies.

References

Application Notes and Protocols: Harnessing 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic properties.[1] In this pursuit, spirocyclic scaffolds have emerged as powerful design elements, offering a distinct departure from the "flatland" of traditional aromatic and heteroaromatic systems.[2] These unique three-dimensional structures, which feature two rings sharing a single carbon atom, provide a rigid and conformationally constrained framework. This rigidity can lead to enhanced binding affinity for biological targets and improved metabolic stability compared to more flexible molecules.[1][2]

The azaspiro[3.3]heptane motif, in particular, has garnered significant attention as a versatile bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine.[3][4][5] The introduction of this spirocyclic core has been shown to modulate key physicochemical properties, often leading to increased aqueous solubility and a lower lipophilicity (logD), which are highly desirable attributes for drug candidates.[3]

This application note focuses on a particularly valuable derivative: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane . This building block is strategically functionalized for parallel synthesis, a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries.[6] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, late-stage diversification, while the secondary hydroxyl group serves as a versatile handle for a wide array of chemical transformations.[6] Herein, we provide detailed protocols and expert insights for leveraging this powerful scaffold to accelerate the exploration of novel chemical space and the discovery of next-generation therapeutics.

The Strategic Advantage of this compound in Parallel Synthesis

The utility of this compound in a parallel synthesis workflow stems from its bifunctional nature, allowing for a divergent and efficient library synthesis strategy. The workflow can be envisioned as a two-stage process, enabling the exploration of chemical space around two distinct points of the scaffold.

G cluster_0 Stage 1: Derivatization of the Hydroxyl Group cluster_1 Stage 2: Deprotection and Amine Derivatization A This compound C Parallel Reaction Conditions (e.g., Mitsunobu, Esterification, Sulfonylation) A->C B Array of Building Blocks (e.g., Carboxylic Acids, Phenols, Sulfonyl Chlorides) B->C D Intermediate Library (Boc-protected, O-derivatized) C->D E Boc Deprotection (e.g., TFA/DCM) D->E F Amine Library (Free secondary amine) E->F H Parallel Reaction Conditions (e.g., Amide Coupling, Reductive Amination, Sulfonylation) F->H G Array of Building Blocks (e.g., Carboxylic Acids, Aldehydes, Sulfonyl Chlorides) G->H I Final Compound Library H->I

Figure 1: Divergent Parallel Synthesis Workflow.

This staged approach maximizes diversity by allowing for the independent modification of two key positions on the spirocyclic core.

PART 1: Derivatization of the 6-Hydroxyl Group

The secondary alcohol of this compound provides a prime handle for introducing a wide range of functionalities. The following protocols are optimized for a parallel synthesis format, typically in 96-well plates.

Protocol 1.1: Parallel Mitsunobu Etherification

The Mitsunobu reaction is a powerful method for the formation of C-O bonds with inversion of stereochemistry, though in this achiral substrate, it serves as a mild and efficient etherification protocol.[7] This is particularly useful for coupling with a diverse array of phenolic partners.

Materials:

  • This compound

  • Library of phenols (dissolved in THF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in anhydrous THF.

    • Prepare a stock solution of PPh₃ (1.5 eq) in anhydrous THF.

    • Prepare individual stock solutions of a library of phenols (1.2 eq) in anhydrous THF in a 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing the phenol solution, add the this compound stock solution.

    • Add the PPh₃ stock solution to each well.

    • Cool the reaction block to 0 °C using an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) to each well.

    • Seal the reaction block and allow it to warm to room temperature. Stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of saturated sodium bicarbonate to each well.

    • Extract the products with ethyl acetate.

    • For high-throughput purification, utilize automated solid-phase extraction (SPE) with a silica gel or reverse-phase cartridge.

    • Alternatively, for smaller libraries, preparative HPLC-MS can be employed for purification of individual library members.

Causality and Insights: The use of DIAD/DEAD and PPh₃ generates a phosphonium intermediate with the alcohol, activating it for nucleophilic attack by the phenol.[7] Performing the reaction at 0 °C initially helps to control the exothermic reaction. The excess of reagents ensures the reaction goes to completion, which is crucial in a parallel synthesis format where monitoring individual reactions is impractical.

Protocol 1.2: Parallel Esterification via Acyl Chlorides

Direct esterification with acyl chlorides is a robust method for creating a library of ester derivatives.

Materials:

  • This compound

  • Library of acyl chlorides (dissolved in DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM.

    • Prepare a stock solution of TEA or DIPEA (2.0 eq) in anhydrous DCM.

    • Prepare individual stock solutions of a library of acyl chlorides (1.1 eq) in anhydrous DCM in a 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To the this compound solution, add the base (TEA or DIPEA).

    • Add the acyl chloride solutions to the respective wells.

    • Seal the reaction block and stir at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Perform a liquid-liquid extraction with DCM.

    • Purify using automated SPE or preparative HPLC-MS.

Causality and Insights: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using a slight excess of the acyl chloride ensures complete conversion of the starting alcohol.

PART 2: Deprotection and Amine Derivatization

Following the initial diversification at the hydroxyl position, the Boc-protecting group can be efficiently removed to unveil the secondary amine, which then serves as a second point for diversification.

Protocol 2.1: Parallel Boc Deprotection

Materials:

  • Intermediate library of Boc-protected, O-derivatized azaspiro[3.3]heptanes

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen stream or centrifugal evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the crude or purified intermediate library in DCM in a 96-well reaction block.

    • Add a solution of 20-50% TFA in DCM to each well.

    • Stir at room temperature for 1-2 hours.

  • Work-up:

    • Remove the solvent and excess TFA under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting amine trifluoroacetate salts can often be used directly in the next step without further purification.

Protocol 2.2: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. Here we describe a reliable protocol using HATU as the coupling agent.

Materials:

  • Library of amine trifluoroacetate salts

  • Library of carboxylic acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or DCM

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the library of carboxylic acids (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF.

    • Prepare a stock solution of DIPEA (3.0 eq) in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To the carboxylic acid solutions, add the HATU solution and the DIPEA solution. Allow this pre-activation to proceed for 15-30 minutes at room temperature.

    • Add the library of amine trifluoroacetate salts (dissolved in a small amount of DMF, 1.2 eq) to the activated carboxylic acid mixtures.

    • Seal the plate and stir at room temperature for 8-16 hours.

  • Work-up and Purification:

    • Quench the reactions with water.

    • Extract the products with ethyl acetate.

    • Purify the final library members using automated preparative HPLC-MS.

Causality and Insights: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine. The excess DIPEA is crucial to neutralize the trifluoroacetic acid from the previous step and the hexafluorophosphate anion from HATU.

Protocol 2.3: Parallel Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is ideal for coupling the deprotected amine with a library of aldehydes and ketones.

Materials:

  • Library of amine trifluoroacetate salts

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the library of aldehydes or ketones (1.1 eq) in DCE or THF.

    • Prepare a stock solution of the amine library (1.0 eq) and DIPEA (1.1 eq, to neutralize the TFA salt) in DCE or THF.

  • Reaction Setup (in a 96-well reaction block):

    • To the amine solutions, add the aldehyde/ketone solutions.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

    • Add solid sodium triacetoxyborohydride (1.5 eq) to each well.

    • Seal the plate and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM.

    • Purify the final library members using automated preparative HPLC-MS.

Causality and Insights: STAB is a mild and selective reducing agent that preferentially reduces the iminium ion formed in situ over the starting carbonyl compound. This selectivity is key to achieving high yields in a one-pot procedure.

Data Presentation and Quality Control

The successful synthesis of a compound library is contingent on rigorous quality control. Each member of the final library should be characterized to confirm its identity and purity.

Table 1: Representative Library Synthesis Data

Library Member IDR¹ Group (from Protocol 1.1)R² Group (from Protocol 2.2)Final Product MW ( g/mol )Purity by UPLC-MS (%)
ASH-0014-Fluorophenyl3-Chlorobenzoyl418.86>95
ASH-0022-NaphthylCyclohexylcarbonyl432.57>95
ASH-0033,5-DimethoxyphenylThiophene-2-carbonyl432.53>95
ASH-0044-PyridylAcetyl317.38>95

Quality Control Workflow:

G A Crude Library Plate B High-Throughput UPLC-MS Analysis A->B C Data Review (Purity & Identity Check) B->C D Automated Preparative HPLC-MS C->D E Fraction Collection D->E F Post-Purification UPLC-MS Analysis E->F G Final Library Plate (Confirmed Identity & Purity) F->G

Figure 2: High-Throughput Purification and QC Workflow.

Conclusion

This compound is a preeminent building block for the efficient construction of diverse and three-dimensional compound libraries. Its strategic bifunctionality, coupled with robust and scalable parallel synthesis protocols, empowers medicinal chemists to rapidly explore vast regions of chemical space. The methodologies outlined in this application note provide a validated framework for harnessing the full potential of this spirocyclic scaffold, thereby accelerating the identification of novel hit and lead compounds in the ongoing quest for innovative therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we provide not just protocols, but also the reasoning behind our recommendations to ensure your success in the lab.

The 1-azaspiro[3.3]heptane scaffold is a key structural motif in medicinal chemistry, often serving as a bioisostere for piperidine to improve physicochemical properties of drug candidates.[1][2] The 6-hydroxy functional group on this scaffold provides a crucial handle for further synthetic modifications.[3] This guide will focus on a common synthetic route and the potential difficulties that may arise.

Synthetic Workflow Overview

A prevalent and effective strategy for the synthesis of this compound involves a two-step process starting from commercially available or readily synthesized precursors. The general workflow is outlined below:

Synthetic Workflow cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Ketone Reduction N-Boc-3-azetidinone N-Boc-3-azetidinone Dichloroketene_Cycloaddition [2+2] Cycloaddition (Dichloroketene) N-Boc-3-azetidinone->Dichloroketene_Cycloaddition Intermediate_Ketone 1-Boc-6,6-dichloro-1-azaspiro[3.3]heptan-5-one Dichloroketene_Cycloaddition->Intermediate_Ketone Reductive_Dechlorination Reductive Dechlorination (e.g., Zn/AcOH) Intermediate_Ketone->Reductive_Dechlorination Ketone_Product 1-Boc-6-oxo-1-azaspiro[3.3]heptane Reductive_Dechlorination->Ketone_Product Ketone_Product_2 1-Boc-6-oxo-1-azaspiro[3.3]heptane Reduction Reduction (e.g., NaBH4) Ketone_Product_2->Reduction Final_Product This compound Reduction->Final_Product

A common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

A1: The most common starting material for the spirocyclic core is N-Boc-3-azetidinone.[4] This can be purchased from various suppliers or synthesized from 3-hydroxyazetidine through Boc protection followed by oxidation.[5]

Q2: Why is a [2+2] cycloaddition with dichloroketene a preferred method for forming the spirocycle?

A2: The [2+2] cycloaddition of dichloroketene with an enamine derived from N-Boc-3-azetidinone is an efficient method for constructing the cyclobutanone ring. Dichloroketene is highly reactive, and the subsequent reductive dechlorination to the desired 6-oxo-azaspiro[3.3]heptane is generally a high-yielding process. While other cycloaddition reactions exist, this route is often scalable and reliable.[6]

Q3: What are the typical reducing agents for the conversion of the 6-oxo group to the 6-hydroxy group?

A3: Sodium borohydride (NaBH₄) is the most commonly used reducing agent for this transformation.[2] It is a mild and selective reagent that will reduce the ketone without affecting the Boc-protecting group or the azetidine ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may offer less selectivity and require stricter anhydrous conditions.[7]

Q4: What is the expected overall yield for this two-step synthesis?

A4: The overall yield can vary significantly based on the optimization of each step. However, a well-executed synthesis can be expected to yield the final product in the range of 50-70% over the two steps from N-Boc-3-azetidinone.

Troubleshooting Guide

Step 1: Synthesis of 1-Boc-6-oxo-1-azaspiro[3.3]heptane
Problem 1: Low yield in the [2+2] cycloaddition reaction.
  • Possible Cause 1: Incomplete formation of the enamine intermediate.

    • Recommendation: Ensure that the reaction conditions for the enamine formation are optimal. This may involve adjusting the temperature, reaction time, or the choice of amine and catalyst. The water formed during this step should be effectively removed.

  • Possible Cause 2: Decomposition of dichloroketene.

    • Recommendation: Dichloroketene is typically generated in situ from trichloroacetyl chloride and an appropriate base (e.g., triethylamine or zinc-copper couple). Ensure that the reagents are of high quality and that the reaction is performed under anhydrous conditions, as dichloroketene is sensitive to moisture. The addition of the trichloroacetyl chloride should be slow and at a low temperature to control the exothermic reaction and prevent polymerization of the ketene.

  • Possible Cause 3: Side reactions of the enamine or dichloroketene.

    • Recommendation: The concentration of the reactants can play a crucial role. Running the reaction at a higher dilution may minimize side reactions. Also, ensure that the temperature is carefully controlled throughout the addition of the ketene precursor.

Problem 2: Difficulties in the reductive dechlorination step.
  • Possible Cause 1: Incomplete reaction.

    • Recommendation: The activity of the zinc dust can be a critical factor. It is often necessary to activate the zinc prior to use, for example, by washing with dilute acid. Ensure that a sufficient excess of the reducing agent is used and that the reaction is stirred vigorously to ensure good mixing.

  • Possible Cause 2: Formation of byproducts.

    • Recommendation: Over-reduction to the corresponding alcohol can occur if the reaction is left for too long or at too high a temperature. Monitor the reaction closely by TLC. The choice of solvent and acid (e.g., acetic acid) can also influence the reaction outcome.

Step 2: Reduction of 1-Boc-6-oxo-1-azaspiro[3.3]heptane
Problem 3: Incomplete reduction of the ketone.
  • Possible Cause 1: Insufficient reducing agent.

    • Recommendation: While a stoichiometric amount of NaBH₄ can be effective, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Possible Cause 2: Low reaction temperature.

    • Recommendation: The reduction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may be necessary. Monitoring by TLC is essential to determine the point of complete consumption of the starting material.

Problem 4: The presence of multiple spots on TLC after the reaction, even after a full conversion of the starting material.
  • Possible Cause: Formation of diastereomers.

    • Recommendation: The reduction of the prochiral ketone can lead to the formation of two diastereomers if there is another stereocenter in the molecule. For this compound, the product is a racemic mixture of enantiomers, which should appear as a single spot on a standard TLC plate. If you are working with a substituted variant, be aware of the potential for diastereomer formation, which may require specific purification techniques to separate.

Purification Challenges
Problem 5: Difficulty in purifying the final product, this compound.
  • Possible Cause: High polarity of the product.

    • Recommendation: As an amino alcohol, the final product is quite polar, which can make it challenging to purify by standard silica gel chromatography.[8][9]

      • Normal Phase Chromatography: You may need to use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce tailing on the silica gel.

      • Reversed-Phase Chromatography: This can be an effective alternative for purifying highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

      • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an excellent method for purification. Experiment with different solvents to find one that gives good quality crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from established procedures for similar transformations.[6]

  • Enamine Formation: To a solution of N-Boc-3-azetidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) is added a secondary amine (e.g., pyrrolidine, 1.2 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure.

  • [2+2] Cycloaddition and Reductive Dechlorination: The crude enamine is dissolved in an anhydrous solvent (e.g., diethyl ether or THF). The solution is cooled to -78 °C. A solution of trichloroacetyl chloride (1.5 eq.) and activated zinc dust (3.0 eq.) in the same solvent is added dropwise over a period of 1-2 hours. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on standard ketone reduction procedures.[2][7]

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in methanol or ethanol at 0 °C is added sodium borohydride (1.2 eq.) portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or crystallization as described in the purification troubleshooting section.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemperatureTypical Yield
1 N-Boc-3-azetidinonePyrrolidine, p-TsOH, Trichloroacetyl chloride, ZnToluene, THF-78 °C to RT60-80%
2 1-Boc-6-oxo-1-azaspiro[3.3]heptaneNaBH₄Methanol0 °C to RT85-95%

References

common side reactions and byproducts in azaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Azaspiro[3.3]heptanes

Welcome to the technical support guide for the synthesis of azaspiro[3.3]heptane scaffolds. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable, three-dimensional motifs into their work. Azaspiro[3.3]heptanes are increasingly recognized as important bioisosteres for common heterocycles like piperidine and piperazine, often improving physicochemical properties such as aqueous solubility while reducing lipophilicity.[1][2][3] However, the construction of this strained spirocyclic system is not without its challenges.

This guide provides in-depth, field-proven insights into common synthetic issues, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find answers to frequently asked questions and a detailed troubleshooting guide to help you navigate the intricacies of your synthesis, ensuring efficient and successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your experimental work.

Q1: What are the most common strategies for synthesizing the 2-azaspiro[3.3]heptane core?

A1: There are several established strategies, with the choice depending on available starting materials, desired substitution patterns, and scalability requirements. The most prevalent methods include:

  • Double Intramolecular SN2 Cyclization: This is arguably the most common and robust method. It typically involves the reaction of a primary amine or a protected amine precursor with a 1,1-bis(electrophilic) cyclobutane derivative, such as 3,3-bis(bromomethyl)oxetane or similar dihalides.[4] This approach is often favored for its reliability and access to a variety of substituted analogs.[5][6][7]

  • [2+2] Cycloaddition: This strategy involves the cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to yield the azaspiro[3.3]heptane core.[5][8] This method is powerful for creating specific stereochemistries but may require more specialized starting materials.

  • Skeletal Editing/Nitrogen Atom Deletion: An emerging, innovative approach involves the visible-light-induced deletion of a nitrogen atom from a larger, more accessible N-spiroheterocycle (e.g., a spiropyrrolidine) to contract the ring and form the desired azaspiro[3.3]heptane.[9] This is particularly useful for accessing complex or previously inaccessible analogs.

Q2: I'm planning a large-scale synthesis. Which route is generally most scalable?

A2: For multigram or pilot-scale synthesis, the double intramolecular SN2 cyclization route is often the most practical. The starting materials, such as tribromoneopentyl alcohol (for producing 3,3-bis(bromomethyl)oxetane), are commercially available as bulk chemicals.[4] This route has been successfully scaled for the production of key intermediates for drug candidates.[4] While [2+2] cycloadditions are elegant, they can sometimes be more challenging to scale due to the nature of the reagents and reaction conditions.

Q3: Why is the N-protecting group so important in these syntheses?

A3: The choice of nitrogen protecting group (e.g., Boc, Ts, Bn) is critical for several reasons:

  • Modulating Nucleophilicity: The protecting group influences the nucleophilicity of the nitrogen atom during the cyclization steps. A bulky group like Boc can sometimes hinder reaction rates.

  • Preventing Side Reactions: An unprotected primary amine can undergo multiple alkylations, leading to complex mixtures and polymerization. A protecting group ensures controlled, stepwise reactions.

  • Facilitating Purification: The lipophilicity and crystallinity of the molecule are significantly altered by the protecting group. A Boc or Ts group can make intermediates less polar and easier to purify via standard column chromatography. The final, unprotected amine is often highly polar and may require specialized purification techniques.

  • Directing Chemistry: In multi-step syntheses, the protecting group's stability to various reaction conditions (acid, base, reduction, oxidation) dictates the overall synthetic plan. The tosyl group, for example, is very robust but requires harsh conditions for removal, whereas a Boc group is easily cleaved with acid.[10]

Part 2: Troubleshooting Guide

This section is formatted to directly address specific experimental problems.

Problem 1: My reaction yield is very low, and TLC/LCMS analysis shows mostly unreacted starting material.

  • Probable Cause A: Insufficient Reactivity of Nucleophile/Electrophile. Anilines with electron-withdrawing groups or sterically hindered amines can be poor nucleophiles.[4] Similarly, using less reactive electrophiles like dichlorides or dimesylates instead of dibromides can lead to sluggish reactions.

  • Proposed Solution A:

    • Increase Temperature: For SN2 reactions, increasing the temperature can significantly enhance the reaction rate. Monitor for byproduct formation, as higher temperatures can also promote elimination or decomposition.

    • Use a More Reactive Electrophile: If using dimesylates, consider switching to ditosylates, dibromides, or diiodides, which are better leaving groups.

    • Change the Base/Solvent System: Use a stronger, non-nucleophilic base to fully deprotonate the amine. Ensure your solvent fully solubilizes all reactants. Aprotic polar solvents like DMF or DMSO are often effective for SN2 reactions.

  • Probable Cause B: Ineffective Base. The chosen base may be too weak to deprotonate the amine (especially sulfonamides) or may have poor solubility in the reaction solvent.

  • Proposed Solution B:

    • Switch to a Stronger Base: For sulfonamides, strong bases like KOH or NaH are often necessary.[5] For less acidic amines, carbonates (K₂CO₃, Cs₂CO₃) are common choices, with cesium carbonate often providing superior results due to the "cesium effect."

    • Consider Phase-Transfer Catalysis: If your base and reactants have poor mutual solubility, adding a phase-transfer catalyst (e.g., TBAB) can shuttle the base into the organic phase and accelerate the reaction.

  • Scientific Rationale: The formation of the azaspiro[3.3]heptane core via the SN2 pathway is governed by factors that influence bimolecular substitution kinetics. Reaction rate is directly proportional to the concentration of both the nucleophile and the electrophile. Temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions. The choice of leaving group is paramount; a good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

Problem 2: I'm observing a significant amount of a high-molecular-weight, insoluble byproduct.

  • Probable Cause: Intermolecular Polymerization. The formation of the second ring requires an intramolecular cyclization. If the concentration of the mono-alkylated intermediate is too high, it will preferentially react with another molecule (intermolecularly) leading to dimers, trimers, and ultimately, polymers.

  • Proposed Solution:

    • Apply High-Dilution Conditions: This is the most critical principle for favoring intramolecular reactions. Run the reaction at a low concentration (e.g., 0.01-0.05 M).

    • Use Syringe Pump Addition: Instead of adding the reagents all at once, slowly add one of the reactants (e.g., the dihalide) to the solution of the other reactant over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive intermediate low, statistically favoring the intramolecular pathway.

  • Causality Diagram: Intramolecular vs. Intermolecular Cyclization

    G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High_Conc High Concentration Intermediate Mono-alkylated Intermediate Low_Conc Low Concentration (High Dilution) Intra Intramolecular Cyclization Intermediate->Intra Favored by Low Conc. Inter Intermolecular Reaction Intermediate->Inter Favored by High Conc. Product Desired Azaspiro[3.3]heptane Intra->Product Byproduct Polymeric Byproduct Inter->Byproduct

    Caption: Logical flow showing how reaction concentration dictates the outcome.

Problem 3: My purification is difficult. The product is a polar amine that streaks on silica gel or won't separate from byproducts.

  • Probable Cause A: High Polarity of the Free Amine. Unprotected azaspiro[3.3]heptanes are often basic and highly polar, leading to poor chromatographic behavior on standard silica gel.

  • Proposed Solution A:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 1-2% triethylamine or ammonium hydroxide in your DCM/MeOH or EtOAc/Hexane system). This deactivates the acidic sites on the silica gel and prevents peak tailing.

    • Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase (C18) chromatography for very polar compounds.

    • Purify as a Protected Intermediate: It is often much easier to purify the N-Boc or N-Ts protected intermediate, which is less polar, and then deprotect in the final step. The deprotected product can often be purified by a simple acid/base extraction, precipitation, or crystallization.

  • Probable Cause B: Byproduct has Similar Polarity. Mono-alkylated intermediates or ring-opened byproducts can have polarities very close to the desired product.

  • Proposed Solution B:

    • Purification via Salt Formation: Convert the crude amine mixture to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. The desired product's salt may selectively crystallize or precipitate from a suitable solvent system (e.g., Ether, Acetone, Isopropanol), leaving impurities behind.[11][12]

    • Vacuum Distillation: For lower molecular weight, thermally stable derivatives, vacuum distillation can be a highly effective, scalable purification method.[13]

Part 3: Key Experimental Protocol

This section provides a representative, detailed protocol for a common synthetic route.

Synthesis of N-Boc-2-azaspiro[3.3]heptane

This two-step procedure involves the initial synthesis of the N-tosyl protected spirocycle, followed by deprotection and reprotection with a Boc group. This method leverages the ease of purification of the tosylated intermediate.

Step 1: Synthesis of N-Tosyl-2-azaspiro[3.3]heptane (Adapted from Carreira et al.[5])

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a syringe pump, add p-toluenesulfonamide (1.0 eq) and potassium hydroxide (3.0 eq).

  • Solvent: Add anhydrous DMSO to achieve a concentration of approximately 0.1 M with respect to the sulfonamide.

  • Reaction Initiation: Heat the mixture to 80 °C with vigorous stirring to form the potassium salt of the sulfonamide.

  • Slow Addition: In a separate flask, prepare a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq) in anhydrous DMSO. Using a syringe pump, add this solution to the reaction mixture over 8-10 hours.

    • Causality Note: Slow addition is critical to maintain high-dilution principles and minimize the formation of polymeric byproducts.

  • Reaction Completion: After the addition is complete, maintain the reaction at 80 °C for an additional 12 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water.

Step 2: Deprotection and N-Boc Protection

  • Deprotection: Dissolve the purified N-Tosyl-2-azaspiro[3.3]heptane in a suitable solvent (e.g., HBr in acetic acid or using magnesium turnings and ammonium chloride as described in some literature[4]). Heat as required until the starting material is consumed.

    • Safety Note: Detosylation can require harsh conditions. Perform in a well-ventilated fume hood.

  • Workup & Isolation: After reaction completion, carefully quench the reaction, basify with aqueous NaOH, and extract the free amine into an organic solvent. The crude free amine is often used directly in the next step.

  • Boc Protection: Dissolve the crude 2-azaspiro[3.3]heptane in a solvent like dichloromethane or THF. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4-6 hours.

  • Final Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer and concentrate. The final N-Boc-2-azaspiro[3.3]heptane can be purified by flash chromatography or vacuum distillation to yield the final product.

Part 4: Data and Visualization

Table 1: Comparison of Common Synthetic Routes
RouteStarting MaterialsKey Reagents/ConditionsTypical YieldProsCons
Double SN2 Amine/Sulfonamide, 1,1-bis(halomethyl)cyclobutaneStrong Base (KOH, NaH), High Dilution, Heat50-80%Scalable, reliable, versatile starting materials.[4][5]Requires high dilution; potential for polymerization.
[2+2] Cycloaddition Endocyclic alkene, Isocyanate (e.g., ClO₂S-NCO)Thermal conditions, followed by reduction (e.g., Alane)40-70%Access to unique structures, stereocontrol possible.[5][8]May require specialized/less accessible starting materials.
Nitrogen Deletion N-Spiroheterocycle (e.g., 6-azaspiro[3.4]octane)Visible Light, Photocatalyst (optional), Radical trap60-90%Novel transformations, excellent functional group tolerance.[9]Newer method, may not be suitable for all substitution patterns.
Table 2: Common Byproducts and Their Identification
Byproduct TypeProbable CauseKey Spectroscopic Data
Polymer/Dimer High reaction concentrationComplex, broad signals in ¹H NMR; MS shows peaks at 2x, 3x, etc., the mass of the mono-alkylated intermediate.
Mono-alkylated Intermediate Incomplete reaction; stoichiometry imbalance¹H NMR shows signals for the remaining N-H proton; MS shows mass of (Amine + one alkyl arm).
Ring-Opened Product (For oxetane precursors) Harsh acidic/basic conditions¹H NMR shows characteristic signals for a primary alcohol (-CH₂OH); loss of strained ring signals.[5]
C3-Chlorinated Azetidine Use of acyl chlorides with hydroxylamine precursorsMS shows an isotopic pattern characteristic of a chlorinated compound (M, M+2 peaks).[14]

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_analysis Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield / Impure Product check_tlc Analyze Crude Reaction (TLC, LCMS, NMR) start->check_tlc is_sm Mainly Starting Material? check_tlc->is_sm is_polymer Insoluble Material / High MW Species? check_tlc->is_polymer is_complex Complex Mixture of Spots/Peaks? check_tlc->is_complex sol_reactivity Increase Reactivity: - Higher Temp - Stronger Base - Better Leaving Group is_sm->sol_reactivity Cause: Low Reactivity sol_dilution Favor Intramolecular Path: - High Dilution - Syringe Pump Addition is_polymer->sol_dilution Cause: Polymerization sol_conditions Optimize Conditions: - Lower Temperature - Check Reagent Purity - Inert Atmosphere is_complex->sol_conditions Cause: Decomposition / Side Reactions

Caption: A systematic workflow for diagnosing and solving common synthesis issues.

References

Technical Support Center: Optimizing the [2+2] Cycloaddition for Spirocyclic β-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and stereoselectivity of the Staudinger [2+2] cycloaddition for the synthesis of spirocyclic β-lactams. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot common issues and rationalize your synthetic strategy.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the synthesis of spirocyclic β-lactams via the Staudinger reaction. Each problem is presented with probable causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Spirocyclic β-Lactam

  • Question: I am not observing any product formation, or the yield is consistently below 20%. What are the likely causes and how can I improve it?

  • Answer: Low or no yield in a Staudinger cycloaddition for spirocyclic systems often points to issues with the highly reactive ketene intermediate or suboptimal reaction conditions that fail to overcome the inherent steric challenges.

    • Probable Cause 1: Ketene Instability and Decomposition. Ketenes are prone to polymerization or reaction with trace amounts of water.

      • Solution:

        • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

        • In Situ Generation: Generate the ketene in the presence of the imine to ensure it is trapped before it can decompose. The slow addition of the acyl chloride to a solution of the imine and a tertiary amine is a standard and effective technique.[1]

        • Temperature Control: For many ketenes, generation and reaction at low temperatures (-78 °C to 0 °C) is crucial to minimize side reactions and decomposition.[1]

    • Probable Cause 2: Insufficient Reactivity of the Imine. The electronic nature of the imine significantly impacts its nucleophilicity.

      • Solution:

        • Substituent Effects: Electron-donating groups on the N-aryl or alkyl substituent of the imine will increase its nucleophilicity and facilitate the initial attack on the ketene. Conversely, strong electron-withdrawing groups can render the imine too unreactive.[2][3] If possible, consider modifying the electronic properties of your imine substrate.

    • Probable Cause 3: Steric Hindrance. The formation of a spirocyclic center is inherently challenging due to significant steric hindrance.[4]

      • Solution:

        • Higher Reaction Temperatures: While low temperatures are often recommended for ketene stability, in cases of severe steric hindrance, carefully increasing the reaction temperature (e.g., from 0 °C to room temperature or even reflux) may be necessary to provide the activation energy needed for the cycloaddition. This must be balanced against the risk of ketene decomposition.[5][6]

        • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome high activation barriers and shorten reaction times, potentially improving yields before significant decomposition occurs.[7]

Issue 2: Formation of a Complex Mixture of Side Products

  • Question: My reaction crude is a complex mixture, and purification of the desired spiro-β-lactam is proving very difficult. What are these side products and how can I minimize their formation?

  • Answer: The formation of multiple side products is a common headache in Staudinger reactions. These often arise from the high reactivity of the ketene intermediate.

    • Probable Cause 1: Ketene Dimerization/Polymerization. If the concentration of the ketene is too high or if it is not trapped efficiently by the imine, it will react with itself.

      • Solution:

        • Slow Addition: The most effective way to prevent this is the slow, controlled addition of the acyl chloride (or other ketene precursor) to the reaction mixture containing the imine. This keeps the instantaneous concentration of the ketene low.

        • Check Stoichiometry: Ensure the imine is present in a slight excess (e.g., 1.1 to 1.2 equivalents) to maximize the probability of the ketene reacting with the imine rather than itself.

    • Probable Cause 2: Reaction of the Ketene with the Amine Base. The tertiary amine used to generate the ketene can also react with it to form an ylide, which can lead to other byproducts.

      • Solution:

        • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). The bulkier nature of these bases disfavors their reaction with the ketene.

Issue 3: Poor or Undesired Diastereoselectivity (Formation of both cis and trans isomers)

  • Question: I am obtaining a mixture of cis and trans spiro-β-lactam diastereomers. How can I control the stereochemical outcome of the reaction?

  • Answer: The diastereoselectivity of the Staudinger cycloaddition is a complex issue governed by the mechanism of ring closure from the zwitterionic intermediate. Several factors can be tuned to favor one isomer over the other.

    • Probable Cause 1: Solvent Polarity. The polarity of the solvent can influence the lifetime and conformation of the zwitterionic intermediate.

      • Solution:

        • Solvent Screening: A more polar solvent can stabilize the zwitterionic intermediate, allowing for potential isomerization before ring closure, which can lead to an increase in the proportion of the trans isomer.[5] Conversely, non-polar solvents often favor the kinetically controlled formation of the cis isomer. A systematic screen of solvents is recommended (see table below).

    • Probable Cause 2: Electronic Effects of Substituents. The electronic nature of the substituents on both the ketene and the imine play a crucial role in the rate of ring closure.

      • Solution:

        • Favoring the cis Isomer: The direct ring closure to the cis product is accelerated by electron-donating groups on the ketene and electron-withdrawing groups on the imine.[2][3]

        • Favoring the trans Isomer: Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the direct ring closure, allowing for isomerization of the intermediate and favoring the formation of the trans product.[2][3]

    • Probable Cause 3: Reaction Temperature. Higher temperatures can provide the energy for the zwitterionic intermediate to overcome the rotational barrier and isomerize, often leading to an increased proportion of the thermodynamically more stable trans isomer.[5]

      • Solution:

        • Temperature Optimization: If the cis isomer is desired, running the reaction at the lowest possible temperature that still allows for product formation is advisable. If the trans isomer is the target, cautiously increasing the temperature might improve the diastereomeric ratio in its favor.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for generating the ketene in situ?

    • A1: The most common and generally reliable method is the dehydrohalogenation of an acyl chloride with a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[8] An alternative for specific substrates is the use of a carboxylic acid with tosyl chloride (TsCl) as an activating agent.[4][5] The Wolff rearrangement of α-diazoketones is another powerful method, often providing clean ketene formation.[3]

  • Q2: How do I monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is the most common method. It's advisable to run co-spots of your starting imine and the reaction mixture to track the consumption of the imine. The product spiro-β-lactam should appear as a new spot with a different Rf value. Staining with potassium permanganate can be useful if the product is not UV-active.

  • Q3: My product is a mixture of diastereomers. How can I separate them?

    • A3: Diastereomers have different physical properties and can usually be separated by column chromatography.[8]

      • Stationary Phase: Silica gel is the most common choice.

      • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be carefully adjusted to achieve separation. In some challenging cases, reversed-phase chromatography (C18 silica) may be effective.[9]

  • Q4: Can I achieve enantioselective synthesis of a specific stereoisomer?

    • A4: Yes, while challenging, enantioselective Staudinger cycloadditions are possible. This typically involves the use of a chiral catalyst. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and chiral N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for inducing high enantioselectivity.[8][10][11][12][13]

Data Summary Tables

Table 1: Influence of Solvent Polarity on Diastereoselectivity

SolventDielectric Constant (approx.)Typical OutcomeReference
Toluene2.4Often favors cis isomer[5]
Dichloromethane (DCM)9.1Variable, often good for cis[3]
Tetrahydrofuran (THF)7.6Variable, can favor cis[5]
Acetonitrile (MeCN)37.5Can increase proportion of trans isomer[5]
1,4-Dioxane2.2Can increase proportion of trans isomer[5]

Note: The exact outcome is highly substrate-dependent and this table serves as a general guideline.

Table 2: Effect of Substituents on Predominant Isomer Formation

Ketene Substituent (at α-position)Imine N-SubstituentPredominant IsomerRationaleReference
Electron-Donating (e.g., -OR, -NR₂)Electron-Withdrawing (e.g., -Ts, -COR)cisAccelerated direct ring closure[2][3]
Electron-Withdrawing (e.g., -COR, -CN)Electron-Donating (e.g., -Alkyl, -Aryl)transSlower ring closure allows for isomerization[2][3]

Experimental Protocols

General Protocol for the Synthesis of Spirocyclic β-Lactams via Staudinger Cycloaddition

This protocol describes a general method for the in situ generation of a ketene from an acyl chloride and its subsequent reaction with an imine.

Materials:

  • Imine (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 equiv) and dissolve it in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the tertiary amine (1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.2 equiv) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the reaction progress by TLC until the starting imine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirocyclic β-lactam.

Visualizations

Diagram 1: The Staudinger [2+2] Cycloaddition Mechanism

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Imine Imine (R1-N=CHR2) Zwitterion Zwitterion Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion BetaLactam Spirocyclic β-Lactam Zwitterion->BetaLactam Electrocyclic Ring Closure Troubleshooting_Workflow Start Low Yield of Spiro-β-Lactam Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Start->Check_Conditions Check_Reagents Check Purity of Imine and Acyl Chloride Check_Conditions->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Optimize_Base Evaluate Base (Et3N vs. DIPEA) Optimize_Temp->Optimize_Base Optimize_Solvent Screen Solvents (Polar vs. Non-polar) Optimize_Base->Optimize_Solvent Check_Sterics Assess Steric Hindrance Optimize_Solvent->Check_Sterics Consider_Microwave Consider Microwave Irradiation Check_Sterics->Consider_Microwave If Severe Success Improved Yield Check_Sterics->Success If Successful Consider_Microwave->Success

References

Technical Support Center: Navigating Solubility Challenges in Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet frustrating hurdles in amine synthesis: the poor solubility of reagents during tert-butyloxycarbonyl (Boc) protection. The Boc group is indispensable in modern organic synthesis, valued for its stability and straightforward, acid-labile removal.[1][2] However, the success of the protection step hinges on achieving sufficient solubility of the amine substrate in the reaction medium.

This resource is structured as a series of practical, in-depth questions and answers to directly address the issues you may encounter at the bench. We will delve into the causality behind experimental choices, providing not just solutions, but the chemical principles that underpin them.

Troubleshooting Guide: Questions & Answers

Q1: My amine substrate is poorly soluble in standard aprotic solvents like DCM, THF, or Acetonitrile. What are my primary strategies?

This is the most frequent challenge. When a substrate fails to dissolve, the reaction becomes a heterogeneous slurry, leading to slow, incomplete conversions and reproducibility issues. The solution lies in modifying the solvent system to better match the polarity and characteristics of your substrate.

Core Insight: The principle of "like dissolves like" is your primary guide. A highly polar or ionic substrate will not dissolve sufficiently in a non-polar aprotic solvent.

Recommended Solutions:

  • Introduce a Polar, Protic Co-solvent: The most effective initial strategy is to create a mixed solvent system. Adding a polar, protic solvent like water or methanol can dramatically increase the solubility of polar amines or their salts.[3]

    • THF/Water or Dioxane/Water Mixtures: These are excellent starting points, particularly for amino acids or other zwitterionic compounds.[4][5] The aqueous component, often combined with a base like sodium bicarbonate or sodium hydroxide, can deprotonate acidic functional groups (e.g., carboxylic acids), forming a highly soluble salt.[6][]

    • Methanol/Water/Triethylamine: A solvent system of water, methanol, and triethylamine has proven effective for challenging substrates like aminoglycosides, driving reactions to completion.[3]

    • Acetone/Water: This system provides a greener alternative for the N-tert-butyloxycarbonylation of various amines, often proceeding rapidly at room temperature without the need for an additional acid or base catalyst.[8]

  • Utilize Highly Polar or Specialized Solvents:

    • Polyethylene Glycol (PEG-400): For certain amines, PEG-400 can serve as an effective reaction medium at room temperature, enhancing solubility where other solvents fail.[4]

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a highly polar, non-nucleophilic solvent that can dissolve a wide range of substrates. It can also act as a catalyst, allowing for efficient, chemoselective mono-N-Boc protection.[9]

Data Summary: Solvent Systems for Boc Protection
Solvent SystemSubstrate TypeKey Advantages & Considerations
Dichloromethane (DCM) or Tetrahydrofuran (THF)Non-polar to moderately polar aminesStandard, easy to remove, good solubility for many common substrates.
Acetonitrile (MeCN)Moderately polar aminesGood general-purpose solvent.[10]
Dioxane/Water (often with NaOH or NaHCO₃)Amino acids, zwitterions, polar amines[4][5]Excellent for dissolving zwitterionic compounds by forming soluble salts.[6][]
Acetone/WaterDiverse amines"Greener" approach, often catalyst-free, with rapid reaction times.[8]
Methanol (MeOH)Polar aminesGood solvating power for polar substrates; often used in automated synthesis platforms.[11]
Toluene, Chloroform (in biphasic systems)General aminesCan be used in biphasic systems with an aqueous base.[10]
Q2: My reaction is a heterogeneous slurry, and the conversion is extremely slow. How can I accelerate the reaction beyond changing the solvent?

When optimizing the solvent system is insufficient, you can employ techniques that enhance mass transport and reactivity in heterogeneous mixtures.

Core Insight: In a slurry, the reaction rate is limited by the small amount of substrate dissolved at any given time. Increasing the dissolution rate or using a catalyst to shuttle a reagent between phases can overcome this kinetic barrier.

Recommended Solutions:

  • Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-55 °C) can increase both the solubility of the substrate and the intrinsic reaction rate.[3][10] However, be cautious, as higher temperatures can lead to side reactions or decomposition of sensitive substrates.

  • Employ Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile (amine) and the electrophile (Boc₂O) reside in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate, facilitates the reaction.

    • Mechanism of Action: The PTC shuttles the deprotonated amine (or another nucleophile) from the aqueous phase into the organic phase, where it can react with the Boc anhydride. This is particularly effective for alcohols, phenols, and thiols, and the principle can be extended to amines.[12][13]

Experimental Protocol: Boc Protection using Phase-Transfer Catalysis

This protocol is adapted for amines based on principles demonstrated for other nucleophiles.[12]

  • Setup: In a round-bottom flask, combine the amine substrate (1.0 eq), di-tert-butyl dicarbonate (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 eq).

  • Solvent Addition: Add an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., 1M NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q3: I'm working with a zwitterionic amino acid that is insoluble in everything except water. How do I perform the Boc protection?

Zwitterionic compounds present a classic solubility challenge because their ionic nature makes them soluble in water, while the necessary reagent, Boc anhydride, is an organic-soluble oil.[11]

Core Insight: The key is to deprotonate the carboxylic acid moiety with a base. This breaks the zwitterionic character, forming a water-soluble carboxylate salt. The now-free amine is nucleophilic and can react with Boc anhydride in a biphasic or aqueous co-solvent system.

Recommended Solutions:

  • Aqueous Basic Conditions: This is the standard and most reliable method.[14]

    • Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[4][6]

    • Add a co-solvent like dioxane, THF, or acetone to help solubilize the Boc anhydride.[5][15]

    • Add the Boc anhydride to the stirring solution. The reaction is often rapid, completing in 10-30 minutes at room temperature.[14]

    • Work-up: After the reaction, perform an acidic workup. Carefully acidify the solution (e.g., with cold 1N HCl) to protonate the carboxylate, which often causes the Boc-protected amino acid to precipitate or allows it to be extracted into an organic solvent like ethyl acetate.[6][15]

Q4: Are there alternative Boc-protecting reagents that might offer better solubility or reactivity for my system?

While di-tert-butyl dicarbonate ((Boc)₂O) is the workhorse, several other reagents exist that can be advantageous in specific scenarios, such as improving selectivity or handling challenging substrates.

Core Insight: Different reagents possess varied reactivity profiles and physical properties which can be leveraged to overcome specific synthetic challenges.

Alternative Reagents:

ReagentAbbreviationUse Case & Advantages
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrileBoc-ONA crystalline solid that is sometimes easier to handle than oily Boc₂O. Reacts rapidly with amino acids.[15]
tert-Butyl AzidoformateBoc-N₃Another effective Boc-donating reagent.[9]
tert-Butyl Phenyl Carbonatet-BuOCO₂PhOffers selective protection of primary amines in the presence of secondary amines, particularly in polyamine synthesis.[16][17]

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges in Boc protection reactions.

TroubleshootingWorkflow Troubleshooting Poor Solubility in Boc Protection start Start: Poor Substrate Solubility Observed check_solvent Is substrate soluble in standard aprotic solvents (DCM, THF)? start->check_solvent add_cosolvent Strategy 1: Modify Solvent System check_solvent->add_cosolvent No success Success: Proceed with Reaction check_solvent->success Yes is_zwitterionic Is the substrate zwitterionic (e.g., amino acid)? add_cosolvent->is_zwitterionic aqueous_base Use aqueous base (NaOH, NaHCO₃) with a co-solvent (Dioxane, THF). is_zwitterionic->aqueous_base Yes polar_solvents Try mixed polar solvents: - THF/Water - Acetone/Water - MeOH/Water/Et₃N is_zwitterionic->polar_solvents No check_rate Is the reaction heterogeneous and sluggish? aqueous_base->check_rate polar_solvents->check_rate increase_temp Gently increase temperature (e.g., 40-55 °C). check_rate->increase_temp Yes check_rate->success No, rate is acceptable use_ptc Consider Phase-Transfer Catalysis (PTC). increase_temp->use_ptc Still slow increase_temp->success Improved use_ptc->success

Caption: A decision-making workflow for troubleshooting poor reagent solubility.

Frequently Asked Questions (FAQs)

Q: What is the primary reason Boc-protected products sometimes become less soluble than the starting amine? A: The large, hydrophobic tert-butyl group significantly increases the non-polar character of the molecule.[18] While the starting amine might have had polar N-H bonds capable of hydrogen bonding, the resulting carbamate has fewer such sites. This shift can cause a dramatic decrease in solubility in polar solvents, sometimes leading to the product precipitating from the reaction mixture.

Q: Can I perform a Boc protection without any solvent? A: Yes, solvent-free conditions have been reported. This typically involves heating a mixture of the amine and Boc anhydride.[17] This approach is considered environmentally benign but may not be suitable for all substrates, particularly those that are thermally sensitive.

Q: How does 4-Dimethylaminopyridine (DMAP) catalysis affect the reaction? A: DMAP is a highly effective nucleophilic catalyst. It reacts with Boc anhydride to form a more reactive N-Boc-DMAP intermediate.[19] This species is a much more potent acylating agent than Boc anhydride itself, accelerating the reaction, especially for less nucleophilic amines. However, its compatibility in aqueous systems should be verified, as it may accelerate the hydrolysis of Boc anhydride.[6]

References

Technical Support Center: Preventing Ring-Opening of the Azetidine Ring During Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the unique azetidine scaffold into their molecules. The inherent ring strain of azetidines, which makes them valuable in medicinal chemistry, also presents a significant challenge: the potential for unwanted ring-opening during synthetic manipulations.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the functionalization of azetidines while preserving the integrity of the four-membered ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for why they occur and providing step-by-step protocols to resolve them.

Issue 1: Ring-opening observed during N-functionalization under acidic conditions.

Symptoms:

  • Formation of γ-substituted amine byproducts.

  • Low yield of the desired N-functionalized azetidine.

  • Polymerization of the starting material.[5][6][7]

Root Cause Analysis: The nitrogen atom of the azetidine ring can be protonated under acidic conditions, forming an azetidinium ion. This dramatically increases the ring strain and renders the ring susceptible to nucleophilic attack, leading to cleavage of the C-N bond.[3][8][9] Common laboratory reagents and conditions that can lead to this issue include strong acids (e.g., HCl, H2SO4, TFA), Lewis acids (e.g., AlCl3, ZnCl2, BF3·OEt2), and even acidic catalysts used in subsequent reaction steps.[10][11][12]

Workflow for Diagnosing and Preventing Acid-Mediated Ring-Opening

cluster_diagnosis Diagnosis cluster_solution Solution Pathway a Unexpected byproduct observed b Characterize byproduct (NMR, MS) a->b c γ-substituted amine identified? b->c d Reaction under acidic conditions? c->d Yes e Switch to non-acidic conditions (e.g., base-catalyzed acylation) d->e Yes f Use a milder Lewis acid (e.g., Sc(OTf)3, Yb(OTf)3) d->f Yes g Protect the azetidine nitrogen d->g Yes h Successful N-functionalization e->h f->h g->h

Caption: Decision workflow for troubleshooting acid-induced azetidine ring-opening.

Solutions & Protocols:

  • Protocol 1.1: N-Acylation under Basic Conditions

    This protocol avoids the formation of the reactive azetidinium ion.

    • Dissolve the azetidine starting material in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base , such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1-1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up by washing with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Protocol 1.2: Reductive Amination with a Mild Reducing Agent

    For introducing alkyl groups, avoid harsh reducing agents that require acidic conditions.

    • Combine the azetidine, aldehyde or ketone (1.0-1.2 equivalents), and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) in a suitable solvent like dichloroethane (DCE) or DCM.

    • Add acetic acid (1.1 equivalents) to catalyze iminium ion formation without causing significant ring-opening.

    • Stir at room temperature until the reaction is complete.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify as described above.

Issue 2: Ring-opening during C-H functionalization at C3.

Symptoms:

  • Formation of rearranged or ring-opened products.

  • Low yields of the desired C3-functionalized azetidine.

Root Cause Analysis: Many C-H activation or functionalization reactions employ transition metal catalysts (e.g., Palladium) and oxidants that can interact with the lone pair of the azetidine nitrogen.[1] This can lead to the formation of a strained, activated intermediate that is prone to ring-opening. The choice of directing group on the nitrogen is crucial to modulate the reactivity and prevent undesired pathways.

Solutions & Protocols:

  • Protocol 2.1: Palladium-Catalyzed C3-Arylation with a Removable Directing Group

    A trifluoroacetyl (TFA) group can serve as a transient directing group that stabilizes the ring during the reaction and can be removed in situ.[1]

    • Protect the azetidine nitrogen with a trifluoroacetyl group using trifluoroacetic anhydride.

    • In a reaction vessel, combine the N-TFA-azetidine, aryl iodide (3 equivalents), Pd(OAc)2 (10 mol%), AgOAc (2 equivalents), and (BnO)2PO2H (20 mol%).

    • Add dichloroethane (DCE) as the solvent and heat the mixture to 110 °C.

    • Monitor the reaction for the formation of the C3-arylated product.

    • For in situ deprotection, after the reaction is complete, cool the mixture and add a solution of ammonia in methanol to remove the TFA group.[1]

    • Purify the resulting free NH-azetidine by column chromatography.

Issue 3: Ring-opening with strong nucleophiles during C-functionalization.

Symptoms:

  • Formation of γ-amino products resulting from nucleophilic attack on the ring.

  • The regioselectivity of the ring-opening may vary depending on the substitution pattern of the azetidine.[8]

Root Cause Analysis: Even without explicit acid activation, the inherent strain of the azetidine ring makes it an electrophile.[1][2][3] Strong nucleophiles, especially in the presence of Lewis acids or upon quaternization of the nitrogen, can attack one of the α-carbons, leading to ring cleavage.[8][9][13] The site of attack (C2 vs. C4) is influenced by steric and electronic factors of the substituents on the ring.[8][14]

Factors Influencing Regioselectivity of Nucleophilic Ring-Opening

cluster_factors Influencing Factors cluster_outcomes Regioselective Outcomes a Azetidinium Ion b Substitution Pattern a->b c Nature of Nucleophile a->c d Reaction Conditions a->d e Attack at less substituted carbon b->e f Attack at more substituted carbon b->f c->e c->f g Mixture of products d->g

Caption: Key factors determining the regioselectivity of azetidine ring-opening.

Solutions & Protocols:

  • Protecting the Nitrogen: The most effective strategy is to reduce the electrophilicity of the ring by protecting the nitrogen with an electron-withdrawing group.

Protecting GroupAbbreviationKey Features & Cleavage Conditions
tert-ButoxycarbonylBocStable to many nucleophiles; Cleaved with strong acids (e.g., TFA).[15]
CarboxybenzylCbzStable; Removed by hydrogenolysis (e.g., H2, Pd/C).[15]
Sulfonyl (e.g., Tosyl)TsVery stable; Can be removed with strong reducing agents (e.g., Na/NH3).
  • Protocol 3.1: N-Boc Protection

    • Dissolve the azetidine in a suitable solvent like DCM.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base like TEA (1.2 equivalents) or use aqueous sodium hydroxide.

    • Stir at room temperature until the reaction is complete.

    • Perform an aqueous work-up and purify to obtain the N-Boc protected azetidine, which is now significantly more stable to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring more stable than an aziridine ring but more reactive than a pyrrolidine ring?

The reactivity of small nitrogen-containing heterocycles is largely governed by ring strain. Aziridines have a very high ring strain (approx. 27.7 kcal/mol), making them highly susceptible to ring-opening. Pyrrolidines have a much lower ring strain (approx. 5.4 kcal/mol) and are relatively unreactive. Azetidines have an intermediate ring strain (approx. 25.4 kcal/mol), providing a balance of stability for handling and sufficient reactivity for controlled functionalization.[1][3]

Q2: Can I perform reactions under strongly acidic conditions if the azetidine nitrogen is protected?

Even with a protecting group, strongly acidic conditions can be problematic. For example, the Boc group is cleaved by strong acids.[15] While a tosyl group is more robust to acid, prolonged exposure or high temperatures can still lead to decomposition. It's always preferable to use the mildest possible conditions. Some studies have shown that azetidine-containing peptides can withstand strong acid for deprotection of other functional groups without degradation of the azetidine ring.[15][16][17]

Q3: Are there any "ring-safe" Lewis acids I can use?

Yes, while strong Lewis acids like AlCl3 are known to promote ring-opening, milder Lewis acids can often be used successfully.[12] Lanthanide triflates, such as La(OTf)3, have been shown to catalyze reactions like intramolecular aminolysis of epoxides to form azetidines without causing ring-opening.[18] Copper(II) triflate has also been used for ring-opening reactions under catalytic conditions, suggesting careful control is needed.[19]

Q4: I am observing polymerization of my azetidine starting material. What is causing this?

Polymerization is a common side reaction, especially under cationic conditions.[5][6][7][20] The process is initiated by an acid, which protonates an azetidine molecule. Another azetidine molecule then acts as a nucleophile, opening the first ring and propagating a chain reaction. This is more likely to occur with unsubstituted or N-alkylated azetidines in the presence of acid.[7]

Q5: How does the substitution on the azetidine ring affect its stability?

Substituents can have a significant impact on the regioselectivity of ring-opening.[8][21] Electron-withdrawing groups on the carbon atoms can make them more susceptible to nucleophilic attack. Conversely, bulky substituents can sterically hinder attack at a particular carbon. For example, in azetidinium ions without a C4 substituent, nucleophiles tend to attack the C4 position. However, a methyl group at C4 can direct the attack to the C2 position.[8]

References

Technical Support Center: Optimization of Large-Scale Synthesis of 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of this valuable scaffold. The inherent ring strain and unique reactivity of the azetidine core present specific hurdles that require careful consideration for successful and scalable production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 1-azaspiro[3.3]heptane core on a large scale?

A1: Several robust methods have been established for the gram-scale synthesis of 1-azaspiro[3.3]heptane and its derivatives. A prevalent and highly successful approach involves a two-step sequence:

  • [2+2] Cycloaddition: This key step typically involves the thermal cycloaddition of an endocyclic alkene with chlorosulfonyl isocyanate (CSI) or a related isocyanate, such as Graf's isocyanate, to form a spirocyclic β-lactam intermediate.[1][2][3]

  • Reduction of the β-lactam: The resulting β-lactam is then reduced to the desired 1-azaspiro[3.3]heptane. While various reducing agents can be employed, alane (AlH₃) has been shown to be particularly effective, providing excellent yields and minimizing side reactions like ring-opening that can occur with other hydrides such as borane dimethylsulfide complex (BMS) or lithium aluminum hydride (LiAlH₄).[4][5]

An alternative strategy for related azaspirocycles involves a hydroxide-facilitated intramolecular double alkylation, which has been optimized for multigram scale-up.[6] While not a direct synthesis of the 1-azaspiro[3.3]heptane core, the principles of process optimization and scale-up are transferable.

Q2: My β-lactam reduction with LiAlH₄ is giving significant ring-opened byproducts. What is the cause and how can I prevent this?

A2: The observation of ring-opened amino alcohol byproducts during the reduction of the spirocyclic β-lactam is a common issue, particularly with aggressive reducing agents like LiAlH₄.[4] The strain of the four-membered azetidine ring in the β-lactam makes it susceptible to nucleophilic attack at the carbonyl group, which can lead to cleavage of the amide bond.

Troubleshooting and Recommendations:

  • Switch to a milder reducing agent: Alane (AlH₃), generated in situ from LiAlH₄ and sulfuric acid, or commercially available as a solution, is the preferred reagent for this transformation. It has been demonstrated to cleanly reduce the β-lactam to the corresponding amine in high yield without significant ring opening.[4][7]

  • Temperature control: Regardless of the reducing agent, maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to control the reaction's exothermicity and selectivity.

  • Slow addition: The slow, portion-wise addition of the reducing agent to the β-lactam solution can help to dissipate heat and maintain better control over the reaction.

Q3: I am struggling with the purification of my final 1-azaspiro[3.3]heptane product. It is a volatile oil and co-distills with the solvent. What are the best practices for isolation and purification on a large scale?

A3: The volatility and polarity of the 1-azaspiro[3.3]heptane core can indeed present challenges during purification. Standard chromatographic methods may not be ideal for large quantities. Here are some field-proven strategies:

  • Salt Formation: The most reliable method for isolating and purifying these basic amines on a large scale is through the formation of a crystalline salt.[4] Treatment of the crude product with a solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether, isopropanol) will precipitate the hydrochloride salt, which is typically a stable, non-volatile solid that can be easily filtered, washed, and dried. This method also aids in removing non-basic impurities.

  • Acid-Base Extraction: A standard aqueous workup involving an acid wash (e.g., with dilute HCl) to extract the amine into the aqueous phase, followed by basification (e.g., with NaOH) and extraction into an organic solvent can effectively separate the product from non-basic impurities. However, care must be taken during the final solvent removal to avoid product loss due to volatility.

  • Distillation: For derivatives with higher boiling points, vacuum distillation can be a viable option.[8] However, for the parent compound, this is often challenging.

Purification MethodAdvantagesDisadvantagesSuitability for Scale-Up
Salt Formation (e.g., HCl salt) High purity, stable solid, easy handling, removes non-basic impurities.[4]Requires an additional step, may need conversion back to free base for subsequent reactions.Excellent
Acid-Base Extraction Good for removing non-basic impurities.Can be labor-intensive, potential for product loss during solvent removal.Good
Chromatography High purity for small scale.Not ideal for large scale due to cost and solvent usage.Poor
Vacuum Distillation Can provide high purity for less volatile derivatives.[8]Not suitable for volatile compounds, potential for thermal degradation.Moderate

Q4: Are there any specific safety considerations for the large-scale synthesis of 1-azaspiro[3.3]heptane derivatives?

A4: Yes, several safety precautions should be taken:

  • Reagents: Chlorosulfonyl isocyanate (CSI) is highly reactive and corrosive. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Similarly, reducing agents like LiAlH₄ and alane are pyrophoric and react violently with water.

  • Ring Strain: The high degree of ring strain in azetidine-containing molecules means they can be more energetic than their less-strained counterparts.[9][10] While generally stable, care should be taken during reactions that could lead to uncontrolled ring-opening.

  • Exothermic Reactions: Both the [2+2] cycloaddition and the reduction steps can be exothermic. Proper temperature control, slow addition of reagents, and adequate cooling capacity are essential, especially on a large scale, to prevent runaway reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in the [2+2] cycloaddition step. - Inactive or poor quality isocyanate. - Incorrect reaction temperature. - Presence of water in the reaction.- Use freshly opened or purified isocyanate. - Optimize the reaction temperature; some cycloadditions require heating.[1] - Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of polymeric material. - Uncontrolled exothermic reaction. - High concentration of reactants.- Maintain strict temperature control. - Use a more dilute solution of reactants. - Add the isocyanate slowly to the alkene solution.
Incomplete reduction of the β-lactam. - Insufficient amount of reducing agent. - Deactivation of the reducing agent.- Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Difficulty in achieving enantiomeric or diastereomeric purity for substituted derivatives. - Non-stereoselective reaction conditions. - Racemization during workup or purification.- For asymmetric synthesis, utilize chiral auxiliaries or catalysts. The Davis-Ellman imine chemistry has proven effective for diastereoselective additions.[11] - Avoid harsh acidic or basic conditions if the product is prone to epimerization.

Experimental Workflows

Workflow 1: Large-Scale Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride

This workflow outlines the key steps for a scalable synthesis based on the [2+2] cycloaddition and subsequent reduction method.[4]

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: Purification/Isolation A Methylenecyclobutane C Spirocyclic β-Lactam Intermediate A->C Thermal Cycloaddition (e.g., in Toluene, reflux) B Graf's Isocyanate (ClO2S-NCO) B->C D Spirocyclic β-Lactam C->D F 1-Azaspiro[3.3]heptane (Free Base) D->F Reduction (e.g., in THF, 0 °C to RT) E Alane (AlH3) E->F G Crude Free Base F->G I 1-Azaspiro[3.3]heptane HCl (Crystalline Solid) G->I Salt Formation H HCl in Ether/Isopropanol H->I

Caption: Workflow for the synthesis of 1-azaspiro[3.3]heptane HCl.

Workflow 2: Troubleshooting β-Lactam Reduction

This diagram illustrates the decision-making process when encountering issues with the reduction step.

G start Start: β-Lactam Reduction reagent Select Reducing Agent start->reagent lialh4 LiAlH4 reagent->lialh4 Common Choice alane Alane (AlH3) reagent->alane Recommended reaction Perform Reduction at Low Temp lialh4->reaction alane->reaction analysis Analyze Crude Product (TLC, LCMS) reaction->analysis complete Reaction Complete & Clean? analysis->complete workup Proceed to Workup/Purification complete->workup Yes byproducts Significant Ring-Opened Byproducts? complete->byproducts No incomplete Incomplete Reaction? byproducts->incomplete No optimize_lialh4 Optimize LiAlH4: - Lower Temperature - Slower Addition byproducts->optimize_lialh4 Yes switch_reagent Switch to Alane (AlH3) byproducts->switch_reagent Yes, after optimization fails add_more Add More Reducing Agent (0.2 eq increments) incomplete->add_more Yes optimize_lialh4->reaction switch_reagent->alane add_more->reaction

Caption: Decision tree for troubleshooting β-lactam reduction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-Azaspiro[3.3]heptane Derivatives using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart three-dimensionality, improve metabolic stability, and modulate physicochemical properties such as lipophilicity.[1][2][3][4][5] As these novel structures are increasingly incorporated into drug candidates, the demand for robust and reliable analytical methodologies for their characterization becomes paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) strategies for the comprehensive analysis of 1-azaspiro[3.3]heptane derivatives. We will explore the nuances of method development, from stationary phase selection in HPLC to the intricacies of ionization and fragmentation in mass spectrometry, supported by experimental insights and protocols.

Introduction: The Analytical Challenge of a Novel Scaffold

1-Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that serve as bioisosteres for commonly used fragments like piperidine and piperazine.[2][3][4][5] Their rigid, spirocyclic nature introduces unique analytical challenges. The compact structure can lead to similar retention behaviors among closely related analogs, while the basic nitrogen atom dictates ionization efficiency and chromatographic peak shape. Furthermore, the potential for chirality necessitates the development of stereoselective separation methods. This guide will address these challenges by providing a logical, experience-driven framework for method development.

High-Performance Liquid Chromatography (HPLC): Achieving Optimal Separation

The foundation of any reliable analysis is a robust chromatographic separation. For 1-azaspiro[3.3]heptane derivatives, the choice of stationary phase and mobile phase is critical to achieving the desired resolution and peak shape.

Stationary Phase Selection: A Comparative Analysis

The choice of HPLC column is the most critical parameter in method development. Below is a comparison of commonly employed stationary phases for the analysis of nitrogen-containing heterocyclic compounds.[6]

Stationary PhasePrinciple of SeparationAdvantages for 1-Azaspiro[3.3]heptanesDisadvantages & Considerations
C18 (Reversed-Phase) Hydrophobic interactionsVersatile, widely applicable for derivatives with varying lipophilicity. Good for initial screening.Potential for poor peak shape (tailing) due to interaction of the basic nitrogen with residual silanols. Requires mobile phase modifiers.
Phenyl-Hexyl (Reversed-Phase) Hydrophobic and π-π interactionsEnhanced selectivity for derivatives containing aromatic rings. Can provide alternative selectivity to C18.Less hydrophobic than C18, may result in insufficient retention for highly polar derivatives.
Pentafluorophenyl (PFP) (Reversed-Phase) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Excellent for resolving structural isomers and compounds with similar hydrophobicity. Can mitigate peak tailing.Retention mechanisms can be complex, making method development less predictable.
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., inclusion, hydrogen bonding)Essential for the separation of enantiomers.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8]More expensive, may require specific mobile phases (normal phase or polar organic), and method development can be empirical.

Expert Insight: For initial screening of a new series of 1-azaspiro[3.3]heptane derivatives, a high-quality, end-capped C18 column is a pragmatic starting point. However, if peak tailing is observed or if isomers need to be resolved, a PFP column often provides the necessary alternative selectivity. For chiral separations, screening a suite of polysaccharide-based CSPs under both normal-phase and polar-organic conditions is a time-tested strategy.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition must be carefully optimized to achieve the desired separation.

  • pH Control: The basic nitrogen in the 1-azaspiro[3.3]heptane core (pKa typically > 8) will be protonated at acidic pH. Operating at a low pH (e.g., pH 2-4 using formic acid or trifluoroacetic acid) ensures consistent ionization state and suppresses the interaction with residual silanols on the stationary phase, leading to improved peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides sharper peaks and lower backpressure, while methanol can offer different selectivity. A gradient elution starting from a low percentage of organic modifier is typically employed to separate compounds with a wide range of polarities.

  • Buffers: In addition to acids, buffers like ammonium formate or ammonium acetate can be used to control pH and improve peak shape, especially when interfacing with mass spectrometry.

Experimental Protocol: Generic HPLC-UV Method for Achiral Analysis

This protocol provides a starting point for the analysis of a novel 1-azaspiro[3.3]heptane derivative.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the derivative).

Rationale: The sub-2 µm particle size allows for high-efficiency separations. The acidic mobile phase ensures protonation of the analyte and good peak shape. The gradient elution accommodates a range of potential derivative polarities.

Mass Spectrometry: Unveiling Structure and Quantitation

Mass spectrometry is an indispensable tool for the confirmation of molecular weight, elucidation of structure, and sensitive quantification of 1-azaspiro[3.3]heptane derivatives.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization source is critical for achieving optimal sensitivity and stable signal.

Ionization TechniquePrincipleAdvantages for 1-Azaspiro[3.3]heptanesDisadvantages & Considerations
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field.Highly efficient for polar and basic compounds like 1-azaspiro[3.3]heptanes.[9] Soft ionization technique, typically yielding the protonated molecular ion [M+H]+.Susceptible to matrix effects and ion suppression. Requires a volatile mobile phase.
Atmospheric Pressure Chemical Ionization (APCI) Ionization via gas-phase ion-molecule reactions at atmospheric pressure.Suitable for less polar derivatives that may not ionize well by ESI. Less susceptible to matrix effects than ESI.Can sometimes induce in-source fragmentation.

Expert Insight: For the vast majority of 1-azaspiro[3.3]heptane derivatives encountered in drug discovery, ESI in positive ion mode is the technique of choice. The basic nitrogen is readily protonated, leading to excellent sensitivity.

Fragmentation Analysis (MS/MS): Deciphering the Core Structure

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the protonated molecular ion. While specific fragmentation patterns are highly dependent on the substituents, the spirocyclic core itself can exhibit characteristic fragmentation pathways. Cleavage of the bonds within the four-membered rings is a common fragmentation route.[9][10] The study of azaspiracids, which also contain nitrogenous spiro-rings, shows that charge-remote fragmentations of the carbon skeleton are characteristic.[10]

Caption: Generalized MS/MS Fragmentation Pathway.

Experimental Protocol: LC-MS/MS for Bioanalytical Quantification

This protocol outlines a typical approach for developing a sensitive and selective quantitative assay in a biological matrix, such as plasma.[11][12]

  • Sample Preparation: Protein precipitation with acetonitrile containing a stable isotope-labeled internal standard.

  • Chromatography: Utilize the optimized HPLC method from section 2.3, often with a shorter gradient for higher throughput.[13]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion ESI mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Analyte): [M+H]+ → Product Ion 1

    • MRM Transition 2 (Internal Standard): [M_IS+H]+ → Product Ion_IS 1

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[12]

Rationale: Protein precipitation is a simple and effective sample cleanup technique. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability in extraction and ionization. MRM provides exceptional selectivity and sensitivity for quantification.

Integrated Workflow and Logic

The development of a robust analytical method follows a logical progression. The diagram below illustrates the decision-making process and workflow for the characterization of 1-azaspiro[3.3]heptane derivatives.

Caption: Logical workflow for method development.

Conclusion

The characterization of 1-azaspiro[3.3]heptane derivatives requires a systematic and informed approach to both HPLC and mass spectrometry. By understanding the fundamental properties of this scaffold—its basicity, rigidity, and potential for chirality—analytical scientists can efficiently develop robust and reliable methods. Starting with a versatile reversed-phase HPLC setup, optimizing the mobile phase for peak shape, and employing positive ion ESI-MS for detection provides a solid foundation. For more complex challenges, such as isomer separation or bioanalysis, advanced techniques like PFP columns, chiral stationary phases, and triple quadrupole mass spectrometry offer the necessary selectivity and sensitivity. The strategies and protocols outlined in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this exciting class of molecules.

References

A Comparative Guide for Drug Discovery Professionals: 1-Azaspiro[3.3]heptane as a Bioisosteric Replacement for Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Saturated nitrogen heterocycles, particularly piperidine, are among the most prevalent scaffolds in approved pharmaceuticals, valued for their ability to confer aqueous solubility and provide key interaction points with biological targets. However, the piperidine ring is often a metabolic liability, susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and potential formation of undesired metabolites.

This guide presents a comparative study of 1-azaspiro[3.3]heptane, a novel strained spirocycle, as a bioisostere for the traditional piperidine ring. As a Senior Application Scientist, my objective is to provide an in-depth, data-supported analysis of the key physicochemical and pharmacological trade-offs associated with this substitution. We will explore the fundamental hypothesis: that the rigid, three-dimensional architecture of 1-azaspiro[3.3]heptane can mitigate metabolic instability while preserving or enhancing biological activity and other crucial drug-like properties.

Structural Rationale: Beyond Flatland Scaffolds

Bioisosteres are chemical groups that possess similar steric and electronic properties, allowing them to produce broadly similar biological effects. The strategic replacement of a known scaffold, like piperidine, with a bioisostere is a cornerstone of lead optimization. The 1-azaspiro[3.3]heptane core introduces a strained, rigid framework that fundamentally alters the molecule's shape compared to the flexible chair-boat conformations of piperidine.[1] This rigidity provides well-defined exit vectors for substituents, which can lead to more selective target interactions.[2]

cluster_piperidine Piperidine cluster_azaspiro 1-Azaspiro[3.3]heptane piperidine piperidine azaspiro azaspiro piperidine->azaspiro Bioisosteric Replacement

Caption: Structural comparison of piperidine and 1-azaspiro[3.3]heptane.

Head-to-Head Comparison: Physicochemical Properties

The decision to employ a bioisosteric replacement must be data-driven. A recent study in Angewandte Chemie provides a direct comparison of model compounds, revealing the nuanced effects of replacing piperidine with 1-azaspiro[3.3]heptane and its isomer, 2-azaspiro[3.3]heptane.[3][4]

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane (58)1-Azaspiro[3.3]heptane (59)Causality and Implication
Structure Flexible Six-Membered RingRigid SpirocycleRigid SpirocycleRigidity reduces conformational entropy penalty upon binding and provides precise substituent vectors.
pKa 9.9[3]10.3[3]9.7[3]1-Azaspiro[3.3]heptane closely matches the basicity of piperidine, preserving potential ionic interactions with targets.
cLogP 3.7[4]3.4[4]3.4[4]The spirocyclic core, despite adding a carbon, does not significantly increase calculated lipophilicity.
LogD (pH 7.4) 1.6[4]1.2[4]1.0[4]Key Finding: 1-azaspiro[3.3]heptane significantly lowers experimental lipophilicity, which can improve solubility and reduce off-target toxicity.
Aqueous Solubility (μM) 136[4]12[4]13[4]The rigid, crystalline nature of the spirocycles can lead to a reduction in aqueous solubility compared to the parent piperidine.
Metabolic Stability (t½, min) >60[3]31[4]52[4]Key Finding: The 1-azaspiro isomer is nearly twice as stable as the 2-azaspiro isomer in human liver microsomes.
Intrinsic Clearance (CLint) 14[4]53[4]32[4]The lower clearance of the 1-azaspiro derivative suggests a reduced rate of metabolism, a primary goal of this bioisosteric switch.

Data sourced from a comparative study on N-benzamide derivatives of each scaffold.[3][4]

The counterintuitive decrease in LogD upon adding a carbon atom can be rationalized by changes in the hydration shell around the more 3D-shaped spirocycle and its altered basicity.[5] Most critically, the data demonstrates that while both spirocyclic isomers lower lipophilicity, 1-azaspiro[3.3]heptane offers a significant advantage in metabolic stability over 2-azaspiro[3.3]heptane .[4]

Case Study: Enhancing a Local Anesthetic

To validate these findings in a real-world pharmacological context, researchers incorporated the 1-azaspiro[3.3]heptane core into the structure of bupivacaine, a widely used local anesthetic that contains a piperidine ring.[3][6]

The resulting patent-free analogue demonstrated high biological activity, validating 1-azaspiro[3.3]heptane as a legitimate and effective bioisostere for piperidine in a bioactive compound.[6][7][8] In an in-vivo tail flick test for antinociceptive effect, the bupivacaine analogue containing the 1-azaspiro[3.3]heptane core showed a comparable and sustained analgesic effect to the parent drug.[3]

Synthetic Accessibility

A critical consideration for medicinal chemists is the synthetic tractability of a novel scaffold. 1-Azaspiro[3.3]heptanes are accessible through a robust synthetic route. The key step involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam intermediate.[3][9] This intermediate is then reduced, typically with alane, to yield the final 1-azaspiro[3.3]heptane core.[6][7]

Self-Validating Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed methodologies for the key experiments that underpin the data presented in this guide.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol describes the "shake-flask" method, the gold standard for experimental lipophilicity determination.[10]

Caption: Workflow for experimental LogD determination.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Also prepare the two phases: n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. To ensure thermodynamic equilibrium, pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and then allowing the layers to separate.

  • Partitioning: Add a small volume of the test compound stock solution (e.g., 5 µL) to a vial containing 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated buffer.[11]

  • Equilibration: Vigorously vortex the mixture for at least 5 minutes to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vials for 10 minutes at a sufficient speed (e.g., 2000 x g) to ensure a clean and complete separation of the two immiscible layers.

  • Sampling and Analysis: Carefully remove an aliquot from the top (n-octanol) and bottom (aqueous buffer) layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLM) to assess a compound's susceptibility to Phase I metabolism.[12]

Caption: Experimental workflow for HLM metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier like BioIVT) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution in the buffer.[13]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal solution (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[12][14]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an analytical internal standard.[12] The "0" time point sample is quenched immediately after adding the NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[14]

Conclusion

The replacement of piperidine with 1-azaspiro[3.3]heptane represents a compelling strategy in modern medicinal chemistry. This novel bioisostere offers a unique combination of properties: a rigid three-dimensional geometry, a pKa value closely matching that of piperidine, a beneficial reduction in lipophilicity (LogD), and improved metabolic stability compared to its 2-azaspiro isomer. While considerations such as synthetic complexity and potential impact on aqueous solubility must be weighed, the case for 1-azaspiro[3.3]heptane as a tool to overcome the metabolic liabilities of piperidine is strong and supported by robust experimental data. For researchers aiming to design next-generation therapeutics with superior pharmacokinetic profiles, the exploration of this spirocyclic scaffold is a promising avenue.

References

A Head-to-Head Comparison: Assessing the Metabolic Stability of 1-Azaspiro[3.3]heptane Analogs Versus Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among these, the 1-azaspiro[3.3]heptane motif has emerged as a promising bioisostere for the ubiquitous piperidine ring. This guide provides a comprehensive comparison of the metabolic stability of 1-azaspiro[3.3]heptane analogs against their piperidine counterparts, offering experimental data and procedural insights for researchers in medicinal chemistry and drug development.

The Strategic Value of Metabolic Stability in Drug Design

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter in the drug discovery and development process.[1] A drug that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to reduced efficacy.[2][3] Conversely, a compound that is excessively stable might accumulate to toxic levels.[2] Therefore, the early in vitro assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[4][5] The liver is the primary site of drug metabolism, and assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[5][6]

1-Azaspiro[3.3]heptane: A Three-Dimensional Bioisostere of Piperidine

The piperidine ring is a common structural motif found in numerous approved drugs.[7][8] However, its metabolic susceptibility can sometimes be a liability. The introduction of spirocyclic scaffolds, such as 1-azaspiro[3.3]heptane, is an attractive strategy to improve the three-dimensionality and physicochemical properties of drug candidates.[9][10] This rigid, sp³-rich scaffold can offer a different vector for substituent placement, potentially leading to improved target engagement and a distinct metabolic profile compared to the more flexible piperidine ring.[11][12][13]

Comparative Metabolic Stability: Experimental Insights

Recent studies have provided direct experimental comparisons of the metabolic stability of 1-azaspiro[3.3]heptane and piperidine analogs. In a key study, model compounds were synthesized to directly compare the impact of these scaffolds on various physicochemical properties, including metabolic stability in human liver microsomes.[13][14]

Compound IDScaffoldIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t1/2) (min)
57 Piperidine14Not Reported
58 2-Azaspiro[3.3]heptane5331
59 1-Azaspiro[3.3]heptane3252
This data is adapted from a study by Kirichok et al. (2023) and is intended to be representative of the comparative metabolic stability.[14][15]

The data reveals that while both azaspiro[3.3]heptane analogs exhibit higher intrinsic clearance than the piperidine analog, the 1-azaspiro[3.3]heptane analog (59 ) demonstrates a significantly longer metabolic half-life compared to its 2-azaspiro[3.3]heptane counterpart (58 ).[15] This suggests that the specific substitution pattern on the spirocyclic core plays a crucial role in its metabolic fate.

Understanding the Metabolic Pathways

The metabolism of piperidine-containing drugs is often initiated by cytochrome P450 (CYP) enzymes, leading to reactions such as N-dealkylation and ring oxidation.[16][17][18] The sites of metabolism are influenced by the electronic and steric properties of the molecule.

The increased rigidity and unique three-dimensional shape of the 1-azaspiro[3.3]heptane scaffold can alter its presentation to metabolic enzymes. This may shield susceptible positions from enzymatic attack or introduce new, less favorable metabolic routes, thereby influencing the overall metabolic stability.

cluster_piperidine Piperidine Analog Metabolism cluster_azaspiro 1-Azaspiro[3.3]heptane Analog Metabolism Piperidine_Analog Piperidine Analog CYP_Oxidation_P CYP-mediated Oxidation Piperidine_Analog->CYP_Oxidation_P Metabolites_P N-dealkylation, Ring Hydroxylation, Lactam Formation CYP_Oxidation_P->Metabolites_P Azaspiro_Analog 1-Azaspiro[3.3]heptane Analog CYP_Oxidation_A CYP-mediated Oxidation Azaspiro_Analog->CYP_Oxidation_A Metabolites_A Potentially altered metabolic profile due to steric hindrance CYP_Oxidation_A->Metabolites_A

Caption: Putative metabolic pathways for piperidine and 1-azaspiro[3.3]heptane analogs.

Experimental Protocol: Human Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of novel analogs, a standardized in vitro assay is essential. The following protocol outlines a typical human liver microsomal stability assay.

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound and control solutions D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and dilute human liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Workflow for a typical liver microsomal stability assay.

3. Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). Dilute these to the final working concentration in the assay buffer. Thaw the human liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.[19][20]

  • Incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for a few minutes to allow the system to equilibrate.[6]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[21]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture.[21]

  • Quenching: Immediately stop the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard. The cold acetonitrile precipitates the microsomal proteins and halts enzymatic activity.[6]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[6]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[21]

Conclusion and Future Perspectives

The strategic replacement of a piperidine ring with a 1-azaspiro[3.3]heptane scaffold presents a compelling opportunity for medicinal chemists to modulate the metabolic stability and other key ADME properties of drug candidates.[22][23] The available experimental data suggests that while the 1-azaspiro[3.3]heptane moiety may not universally confer greater metabolic stability than piperidine, it offers a distinct metabolic profile and can be more stable than other spirocyclic isomers.[15]

The inherent three-dimensionality of the 1-azaspiro[3.3]heptane core can lead to improved potency and selectivity, while also providing an escape from "flatland" in molecular design.[9][10] As with any bioisosteric replacement, the ultimate impact on metabolic stability will be context-dependent, influenced by the specific substitution patterns and the overall molecular framework. Therefore, the empirical determination of metabolic stability through robust in vitro assays, as detailed in this guide, remains an indispensable step in the optimization of any new chemical entity incorporating this novel and promising scaffold.

References

comparing the lipophilicity (logP/logD) of 1-azaspiro[3.3]heptane and piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Lipophilicity of 1-Azaspiro[3.3]heptane and Piperidine Derivatives A Senior Application Scientist's Field Guide to Navigating Lipophilicity in Modern Drug Discovery

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates.[1][][3][4] For decades, the piperidine ring has been a cornerstone of medicinal chemistry. However, the contemporary drive to explore novel chemical space and escape "flatland" has elevated scaffolds like 1-azaspiro[3.3]heptane as compelling bioisosteres.[5][6][7] This guide provides an in-depth comparison of the lipophilicity (logP/logD) of 1-azaspiro[3.3]heptane and piperidine derivatives, grounded in experimental data and mechanistic insights. We will dissect the structural and electronic differences between these scaffolds, detail gold-standard experimental protocols for lipophilicity determination, and discuss the profound implications for drug design and candidate optimization.

Introduction: The Central Role of Lipophilicity

In drug discovery, achieving a delicate balance between aqueous solubility and membrane permeability is paramount. Lipophilicity, quantified by the partition coefficient (logP) and distribution coefficient (logD), governs this balance.[8][9][10] While high lipophilicity can enhance membrane permeability and target binding, it often correlates with poor solubility, increased metabolic clearance, and off-target toxicity.[][3][4] Consequently, medicinal chemists strive to optimize potency while carefully controlling lipophilicity, a concept encapsulated in the metric of Lipophilic Efficiency (LiPE).[11][12][13][14]

Piperidine, a six-membered saturated heterocycle, is one of the most frequently utilized scaffolds in approved drugs.[5][15] Its conformational flexibility and well-understood chemistry make it a reliable building block. In contrast, 1-azaspiro[3.3]heptane represents a more modern, rigid, and three-dimensional alternative.[5][7] As a bioisosteric replacement for piperidine, it offers a unique opportunity to modulate physicochemical properties.[15][16][17] This guide addresses a key question for design teams: How does swapping a classic piperidine for a rigid 1-azaspiro[3.3]heptane impact the compound's lipophilicity, and what are the underlying principles?

Section 1: Physicochemical Foundations: LogP, LogD, and the Importance of pKa

A precise understanding of lipophilicity metrics is essential.

  • LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10][18][19] LogP = log10([Compound]octanol / [Compound]water) LogP is an intrinsic property of the neutral molecule.

  • LogD (Distribution Coefficient): For ionizable compounds like amines, the overall distribution between phases is pH-dependent. LogD measures the ratio of the sum of all species (ionized and neutral) of a compound in the organic phase to the sum of all species in the aqueous phase at a specific pH.[9][20][21] For basic amines, as pH decreases, the compound becomes protonated, increasing its aqueous solubility and thus lowering its logD.

The relationship between logD, logP, and pKa for a basic amine is described by the following equation: LogD ≈ LogP - log10(1 + 10^(pKa - pH))

This relationship underscores that a compound's basicity (pKa) is inextricably linked to its effective lipophilicity (logD) at physiological pH (typically 7.4). A higher pKa results in a greater proportion of the ionized form at pH 7.4, leading to a lower logD.

Caption: Logical relationship between key physicochemical parameters.

Section 2: Comparative Analysis of the Core Scaffolds

The structural and electronic differences between piperidine and 1-azaspiro[3.3]heptane are the root cause of their differing lipophilic contributions.

  • Structure and Conformation: Piperidine exists predominantly in a flexible chair conformation. 1-azaspiro[3.3]heptane, by contrast, is a rigid, spirocyclic system with a distinct three-dimensional geometry. This rigidity can improve binding to specific protein targets but also impacts solvation and other physical properties.[5]

  • Basicity (pKa): The pKa of a basic nitrogen is a critical determinant of logD. Generally, the strained four-membered ring system in azaspiro[3.3]heptane derivatives can alter the hybridization and electronics of the nitrogen atom compared to the unstrained piperidine ring, often leading to an increase in basicity.[22][23][24]

A direct comparison of the parent scaffolds and a representative matched pair highlights the key differences.

PropertyPiperidine1-Azaspiro[3.3]heptaneN-ButylpiperidineN-Butyl-1-azaspiro[3.3]heptaneSource
Structure Flexible 6-membered ringRigid spiro[3.3] system---
pKa ~11.12~10.4 (Estimated)10.810.4[25][26][27][28]
Calculated LogP (cLogP) 0.830.452.692.31[15]
Experimental LogD at pH 7.4 N/AN/A1.61.0[15]

Data for the N-butyl matched pair is derived from a study on piperidine bioisosteres.[15]

The data shows that for the N-butyl derivatives, replacing piperidine with 1-azaspiro[3.3]heptane leads to a significant decrease in lipophilicity , as evidenced by the drop in both cLogP and, more importantly, the experimental logD at pH 7.4.[15] This counterintuitive result—adding a carbon atom yet decreasing lipophilicity—is often rationalized by the increased basicity and altered shape of the spirocycle, which can affect hydration shells.[22][23][24]

Section 3: Experimental Determination of Lipophilicity

Trustworthy data is the bedrock of good science. Here are two standard protocols for measuring logP and logD.

Protocol 1: The Shake-Flask Method (OECD 107)

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[29][30][31]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Methodology:

  • Preparation of Solvents: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by shaking them together for 24 hours and allowing them to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[30]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and aqueous buffer. Add a small aliquot of the compound stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: Separate the phases by centrifugation (e.g., 3000 rpm for 10-15 minutes) to break any emulsions.[31]

  • Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Caption: Workflow for the Shake-Flask (OECD 107) method.

Protocol 2: High-Throughput RP-HPLC Method

For screening larger numbers of compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, indirect method for estimating logD.[32][33][34][35]

Principle: The retention time of a compound on a hydrophobic stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logD values, the logD of unknown compounds can be determined from their retention times.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).[34]

  • Calibration: Prepare a set of 5-7 calibration standards with accurately known logD values that span the expected range of the test compounds.

  • Analysis of Standards: Inject each standard and record its retention time (t_R).

  • Calibration Curve: Plot the known logD values of the standards against their retention times to generate a linear calibration curve.

  • Analysis of Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO, diluted in mobile phase). Inject each compound under the same chromatographic conditions and record its retention time.

  • Calculation: Use the equation of the line from the calibration curve to calculate the logD of the test compounds from their measured retention times.

Section 4: Discussion & Medicinal Chemistry Implications

The collective evidence indicates that replacing a piperidine with a 1-azaspiro[3.3]heptane often lowers lipophilicity (logD) , a seemingly counterintuitive outcome given the addition of a carbon atom.[22][23][24] This phenomenon can be a powerful tool for medicinal chemists.

Key Implications for Drug Design:

  • Modulating Lipophilicity: The spirocyclic scaffold provides a novel vector for reducing logD without sacrificing atom count or molecular weight, which can be crucial for optimizing ADME properties. For instance, in a lead series where lipophilicity is trending too high, this bioisosteric swap could bring the values back into a more desirable range (e.g., logD 1-3).[3]

  • Improving Lipophilic Efficiency (LiPE): LiPE (defined as pIC50 - logD) is a metric that balances potency and lipophilicity.[11][12][13] If the 1-azaspiro[3.3]heptane replacement maintains or improves potency while lowering logD, it will result in a significant increase in LiPE, indicating a higher quality lead compound.[1][14]

  • Escaping "Flatland": The rigid, 3D nature of the spirocycle can lead to improved target selectivity and metabolic stability compared to the more flexible piperidine ring. This structural feature is a key component of the "escape from flatland" strategy in modern drug design.[5]

  • Predictability and Design: While the trend of lowering lipophilicity is common, it is not universal and depends on the substitution pattern and the specific molecular context.[23] Therefore, experimental determination remains critical. The insights gained from comparing these scaffolds allow for more rational, property-based drug design.

Conclusion

The choice between a 1-azaspiro[3.3]heptane and a piperidine scaffold is a strategic decision in drug design that extends beyond simple topology. While piperidine remains a versatile and reliable building block, 1-azaspiro[3.3]heptane offers a validated strategy to concurrently introduce three-dimensionality and modulate physicochemical properties. The common, albeit counterintuitive, observation that this bioisosteric replacement can lower logD provides medicinal chemists with a valuable tool for optimizing lead compounds, improving their LiPE, and ultimately increasing the probability of success in developing safe and effective medicines. As with all aspects of drug discovery, a deep understanding of the underlying physicochemical principles, coupled with rigorous experimental validation, is the key to unlocking the full potential of these advanced molecular scaffolds.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, 1-azaspiro[3.3]heptane derivatives have emerged as promising bioisosteres for larger, more flexible ring systems like piperidine. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth comparison of X-ray crystal structure analysis as the gold standard for elucidating the solid-state conformation of 1-azaspiro[3.3]heptane derivatives. We will delve into the technical nuances of this technique, compare its performance with alternative methods, and provide the experimental data necessary to support these comparisons.

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining a precise and unambiguous three-dimensional structure of a molecule in its crystalline state. This technique provides a detailed map of atomic positions, bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the rigid 1-azaspiro[3.3]heptane core.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map, from which the atomic structure can be determined.

Experimental Workflow: From Powder to Structure

The journey from a synthesized 1-azaspiro[3.3]heptane derivative to its crystal structure involves several critical steps. The success of the entire process hinges on the ability to grow high-quality single crystals, which can often be a significant bottleneck.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystal Structure Analysis cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Compound Solvent_Screening Solvent Screening Compound->Solvent_Screening Crystallization_Method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Single_Crystal High-Quality Single Crystal Crystallization_Method->Single_Crystal X-ray_Source X-ray Source Single_Crystal->X-ray_Source Diffractometer Diffractometer X-ray_Source->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Final_Structure Final Crystal Structure (CIF file) Model_Building->Final_Structure

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule using X-ray diffraction.

Causality Behind Experimental Choices in Crystallization

The selection of an appropriate crystallization method is often a blend of systematic screening and empirical knowledge. For 1-azaspiro[3.3]heptane derivatives, which are often basic amines, the choice of solvent and precipitant is critical.

  • Solvent Selection: A good solvent will dissolve the compound at an elevated temperature but not at room temperature. For amine derivatives, polar solvents like alcohols (ethanol, methanol) or acetonitrile are often good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: This is a simple and widely used method where the solvent is allowed to evaporate slowly from a saturated solution, leading to a gradual increase in concentration and subsequent crystal formation.

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two solvents slowly mix.

For many 1-azaspiro[3.3]heptane derivatives, crystallization is often achieved from a solution of a polar solvent like dichloromethane or an alcohol, with a less polar co-solvent such as hexane or diethyl ether acting as the anti-solvent.

Structural Insights into 1-Azaspiro[3.3]heptane Derivatives: A Comparative Analysis

X-ray crystallography has provided invaluable insights into the conformational rigidity and three-dimensional shape of the 1-azaspiro[3.3]heptane scaffold. Below is a comparison of key structural parameters obtained from the crystal structures of several derivatives.

CompoundCCDC Deposition No.Space Groupa (Å)b (Å)c (Å)β (°)Key Conformational Features
1-Azaspiro[3.3]heptane hydrochloride Not specifiedMonoclinic9.48411.03310.419113.186Azetidine and oxetane rings are nearly perpendicular.
Functionalized 1-azaspiro[3.3]heptane derivative 1 CCDC 2181759------
Functionalized 1-azaspiro[3.3]heptane derivative 2 CCDC 1958363------
N-Boc-1-azaspiro[3.3]heptan-6-ol Not specified------

Note: Specific unit cell parameters and detailed conformational data for the functionalized derivatives can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.

The data consistently show that the two four-membered rings in the 1-azaspiro[3.3]heptane core are nearly perpendicular to each other, resulting in a compact and rigid structure. This inherent rigidity is a key feature that makes this scaffold an attractive bioisostere.

Benchmarking Against Alternative Techniques

While X-ray crystallography provides the ultimate structural resolution in the solid state, other techniques offer complementary information, particularly regarding the behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 1-azaspiro[3.3]heptane derivatives, NMR can provide valuable information about:

  • Conformational Averaging: In solution, molecules are often in dynamic equilibrium between different conformations. NMR provides data that is an average of these conformations, which can be different from the single conformation observed in the crystal lattice.

  • Proton Environments: The chemical shifts and coupling constants of protons in the NMR spectrum can provide insights into their local electronic environment and spatial relationships.

  • No Need for Crystals: A major advantage of NMR is that it does not require the often-challenging step of growing single crystals.

However, NMR has its limitations. For complex molecules, the spectra can be difficult to interpret fully, and the structural information is generally of lower resolution compared to X-ray crystallography.

Comparison_Xray_NMR Figure 2: Comparison of X-ray Crystallography and NMR Spectroscopy cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy High_Resolution High Resolution Unambiguous_Structure Unambiguous 3D Structure High_Resolution->Unambiguous_Structure Solid_State Solid-State Conformation Requires_Crystals Requires Single Crystals Solution_Structure Solution-State Structure & Dynamics Conformational_Averaging Conformational Averaging No_Crystals_Needed No Crystals Required Lower_Resolution Lower Resolution

Caption: A comparison of the key strengths and weaknesses of X-ray crystallography and NMR spectroscopy for the structural analysis of small molecules.

Microcrystal Electron Diffraction (MicroED)

MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of nanocrystals that are too small for conventional X-ray diffraction. This cryo-electron microscopy (cryoEM) method has the potential to overcome the significant hurdle of growing large single crystals.

Key Advantages of MicroED:

  • Smaller Crystals: Structures can be determined from crystals that are thousands of times smaller than those required for X-ray diffraction.

  • Faster Data Collection: Data collection can often be completed in a matter of minutes.

  • Analysis of Powders: In some cases, structures can be determined directly from seemingly amorphous powders.

While still a relatively new technique, MicroED holds great promise for the structural elucidation of challenging small molecules, including 1-azaspiro[3.3]heptane derivatives that may be difficult to crystallize into larger single crystals.

Conclusion

X-ray crystal structure analysis remains the cornerstone for the definitive structural characterization of 1-azaspiro[3.3]heptane derivatives. It provides unparalleled atomic-level detail of their solid-state conformation, which is essential for structure-based drug design. The inherent rigidity of the spirocyclic core, consistently revealed by X-ray crystallography, underscores its potential as a valuable scaffold in medicinal chemistry.

While alternative techniques like NMR spectroscopy offer complementary information about the behavior of these molecules in solution, and emerging methods like MicroED provide exciting possibilities for analyzing smaller crystals, X-ray crystallography continues to be the gold standard for obtaining high-resolution, unambiguous three-dimensional structural data. The continued application of this powerful technique will undoubtedly accelerate the development of novel therapeutics based on the 1-azaspiro[3.3]heptane framework.

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 1-Azaspiro[3.3]heptane-Containing Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the Spirocyclic Scaffold in Modern Drug Discovery

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures. Among the most promising three-dimensional scaffolds to emerge is the 1-azaspiro[3.3]heptane moiety. Its rigid, spirocyclic nature offers a unique conformational constraint that can enhance binding affinity, improve selectivity, and confer desirable physicochemical properties such as increased solubility and metabolic stability.[1][2] Notably, it has been successfully employed as a bioisostere for common saturated heterocycles like piperidine, offering a fresh perspective in scaffold-hopping and lead optimization strategies.[3][4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, comparative analysis of the key methodologies for accurately determining the binding affinity of this promising class of ligands. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your drug discovery endeavors.

The Crucial Metric: Understanding and Quantifying Binding Affinity

Binding affinity, often expressed as the equilibrium dissociation constant (K_d), is a cornerstone of drug discovery.[8] It quantifies the strength of the interaction between a ligand and its target protein. A lower K_d value signifies a stronger binding affinity. Accurate determination of binding affinity is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the iterative process of chemical modification to enhance potency.

  • Target Validation: Confirming that a molecule engages with its intended biological target.

  • Lead Optimization: Selecting candidates with the most promising binding characteristics for further development.

  • Selectivity Profiling: Assessing off-target binding to predict potential side effects.

The unique structural attributes of 1-azaspiro[3.3]heptane-containing ligands necessitate a careful selection of appropriate binding affinity assays. The following sections will compare and contrast the most relevant techniques, from traditional biochemical assays to modern cell-based approaches.

A Comparative Overview of Binding Affinity Assays

The choice of a binding affinity assay is a critical decision, influenced by factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare several gold-standard techniques, highlighting their strengths and weaknesses in the context of evaluating 1-azaspiro[3.3]heptane-containing ligands.

Biophysical Assays: A Direct Look at Molecular Interactions

Biophysical assays directly measure the binding event between a ligand and its purified target protein, providing a clean, mechanistic understanding of the interaction.[9][10]

1. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that monitors the binding of an analyte (the ligand) to a ligand (the target protein) immobilized on a sensor surface in real-time.[1][11] By measuring the change in the refractive index upon binding, SPR can determine both the association (k_on) and dissociation (k_off) rate constants, from which the K_d can be calculated (K_d = k_off / k_on).

  • Expertise & Experience: The primary advantage of SPR lies in its ability to provide detailed kinetic information, offering deeper insights into the binding mechanism beyond just the affinity. This is particularly valuable for understanding the residence time of a drug on its target, a parameter increasingly recognized for its importance in drug efficacy.

  • Trustworthiness: SPR is a highly sensitive and quantitative technique. The real-time nature of the data allows for the identification of potential artifacts, such as non-specific binding or aggregation, ensuring the reliability of the results.

2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[6][9][12] By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10]

  • Expertise & Experience: ITC is considered the gold standard for characterizing the thermodynamics of binding.[13] The ability to obtain a complete thermodynamic profile provides invaluable information about the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven), which can guide rational drug design.

  • Trustworthiness: As a label-free, in-solution technique, ITC is less prone to artifacts associated with immobilization or labeling.[10] The direct measurement of heat provides a robust and unambiguous readout of binding.

3. Radioligand Binding Assays: A Classic and Sensitive Approach

Radioligand binding assays are a traditional and highly sensitive method for quantifying ligand-receptor interactions.[14][15][16] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target. The binding of an unlabeled test compound (a "cold" ligand), such as a 1-azaspiro[3.3]heptane derivative, is then measured by its ability to compete with the radioligand for binding to the target.

  • Expertise & Experience: This technique is particularly well-suited for membrane-bound receptors, such as G protein-coupled receptors (GPCRs), which can be challenging to purify for biophysical assays like SPR and ITC.

  • Trustworthiness: When properly executed with appropriate controls for non-specific binding, radioligand binding assays provide reliable and reproducible affinity data (typically as an inhibition constant, K_i, which can be related to K_d).

Cell-Based Assays: Binding in a More Physiological Context

Cell-based assays offer the advantage of measuring ligand binding within a more physiologically relevant environment, taking into account factors such as cell permeability and target engagement in its native state.[17][18]

1. Cellular Thermal Shift Assay (CETSA): Target Engagement in Intact Cells

CETSA is a powerful technique for verifying target engagement in intact cells and even tissues.[5][8][19] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding, the target protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a ligand indicates binding.

  • Expertise & Experience: CETSA is invaluable for confirming that a compound not only binds to its purified target but also reaches and engages it within the complex milieu of the cell. This provides a crucial link between in vitro affinity and cellular activity.

  • Trustworthiness: The ability to perform CETSA in a dose-response format allows for the determination of an apparent affinity in a cellular context, providing a more physiologically relevant measure of target engagement.

Quantitative Data Comparison

The following table summarizes hypothetical, yet representative, binding affinity data for a 1-azaspiro[3.3]heptane-containing ligand targeting a hypothetical kinase, as determined by the aforementioned techniques.

Assay TypeMethodMeasured ParameterValueInterpretation
Biophysical Surface Plasmon Resonance (SPR)K_d50 nMHigh affinity with moderate kinetics.
Isothermal Titration Calorimetry (ITC)K_d65 nMHigh affinity, thermodynamically driven.
Radioligand Binding AssayK_i75 nMHigh affinity, competitive binding.
Cell-Based Cellular Thermal Shift Assay (CETSA)Apparent EC_50200 nMGood cell permeability and target engagement.

Note: It is common to observe a rightward shift in potency (i.e., a higher concentration required for the same effect) when moving from biochemical/biophysical assays to cell-based assays. This can be attributed to factors such as cell membrane permeability, efflux pumps, and intracellular metabolism.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol

A detailed protocol for a typical SPR experiment can be found in the following diagram and steps.[3]

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ligand_prep Ligand (Target Protein) Preparation & Purification immobilization Immobilization of Target Protein on Sensor Chip ligand_prep->immobilization analyte_prep Analyte (1-Azaspiro[3.3]heptane Ligand) Preparation & Dilution Series binding Injection of Ligand (Association) analyte_prep->binding dissociation Buffer Flow (Dissociation) regeneration Regeneration of Sensor Surface sensorgram Generate Sensorgram dissociation->sensorgram fitting Fit Data to Kinetic Model sensorgram->fitting results Determine k_on, k_off, K_d fitting->results

Caption: A generalized workflow for an SPR experiment.

  • Immobilization: The target protein is immobilized onto a sensor chip surface.

  • Binding (Association): A solution containing the 1-azaspiro[3.3]heptane ligand is flowed over the sensor surface, and the increase in response units (RU) is monitored over time.

  • Dissociation: The ligand solution is replaced with a buffer, and the decrease in RU is monitored as the ligand dissociates from the target.

  • Regeneration: A regeneration solution is injected to remove any remaining bound ligand, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association and dissociation rate constants and the equilibrium dissociation constant.[11]

Isothermal Titration Calorimetry (ITC) Protocol

The workflow for a typical ITC experiment is outlined below.[4][6][12]

ITC_Workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_analysis Data Analysis protein_prep Prepare Target Protein in Buffer loading Load Protein into Sample Cell & Ligand into Syringe protein_prep->loading ligand_prep Prepare 1-Azaspiro[3.3]heptane Ligand in Matched Buffer ligand_prep->loading titration Perform Sequential Injections of Ligand into Sample Cell loading->titration heat_measurement Measure Heat Change After Each Injection titration->heat_measurement thermogram Generate Thermogram titration->thermogram integration Integrate Peaks to Obtain Heat per Injection thermogram->integration fitting Fit Integrated Data to Binding Isotherm integration->fitting thermo_params Determine K_d, n, ΔH, ΔS fitting->thermo_params

Caption: A generalized workflow for an ITC experiment.

  • Sample Preparation: The target protein and the 1-azaspiro[3.3]heptane ligand are prepared in identical, degassed buffers to minimize heats of dilution.[12]

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed after each injection is measured by the instrument.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]

Cellular Thermal Shift Assay (CETSA) Protocol

A typical CETSA workflow is depicted in the following diagram.[8][19]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating_lysis Heating & Lysis cluster_detection_analysis Detection & Analysis cell_culture Culture Cells treatment Treat Cells with Ligand or Vehicle Control cell_culture->treatment heating Heat Cells at Various Temperatures treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation detection Detect Soluble Target Protein (e.g., Western Blot) centrifugation->detection melt_curve Generate Melt Curve detection->melt_curve analysis Determine Thermal Shift melt_curve->analysis

Caption: A generalized workflow for a CETSA experiment.

  • Cell Treatment: Intact cells are incubated with the 1-azaspiro[3.3]heptane ligand or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble target protein in the supernatant is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is plotted, showing the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the ligand indicates target engagement.[20]

Conclusion: An Integrated Approach for Confident Decision-Making

The evaluation of binding affinity is a multifaceted process, and no single technique provides all the answers. For a comprehensive understanding of your 1-azaspiro[3.3]heptane-containing ligands, an integrated approach is recommended.

  • Initial Screening: High-throughput methods can be used for initial screening of a large number of compounds.

  • Detailed Characterization: For promising hits, biophysical techniques like SPR and ITC should be employed to obtain detailed kinetic and thermodynamic information.

  • Cellular Validation: Finally, CETSA should be utilized to confirm target engagement in a physiologically relevant context.

By judiciously selecting and combining these powerful techniques, researchers can gain a deep and nuanced understanding of the binding properties of 1-azaspiro[3.3]heptane-containing ligands, ultimately leading to the development of more effective and safer medicines.

References

Navigating the Spirocyclic Maze: A Head-to-Head Comparison of 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] This strategy aims to improve physicochemical properties, enhance target selectivity, and unlock novel intellectual property. Among the rising stars in the 3D fragment arsenal are the azaspiro[3.3]heptanes, rigid bicyclic systems that have gained significant traction as bioisosteric replacements for the ubiquitous piperidine ring.[1][2]

While the azaspiro[3.3]heptane core is now a common concept in medicinal chemistry, a critical choice often arises: where to place the nitrogen? The constitutional isomers, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, offer subtle yet profound differences in their vectoral presentation of substituents, basicity, and overall impact on a molecule's drug-like properties. This guide provides a head-to-head comparison of these two valuable building blocks, supported by experimental data, to empower researchers in making informed decisions for scaffold selection in drug design.

Structural and Physicochemical Distinctions: More Than Just a Number

The fundamental difference between the two isomers lies in the location of the nitrogen atom within the spirocyclic core. In 1-azaspiro[3.3]heptane, the nitrogen is at the spirocyclic center, shared by both four-membered rings. In contrast, the nitrogen in 2-azaspiro[3.3]heptane is located at a non-bridgehead position within one of the azetidine rings. This seemingly minor change has significant consequences for the molecule's geometry, basicity (pKa), and lipophilicity (LogD), which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram: Structural Comparison of Azaspiro[3.3]heptane Isomers

G start Synthesize Analogs: - Piperidine (Control) - 1-Azaspiro[3.3]heptane - 2-Azaspiro[3.3]heptane solubility Kinetic Solubility Assay (Nephelometry or UV-Vis) start->solubility logd LogD Measurement (Shake-flask) start->logd metabolism Metabolic Stability Assay (Human Liver Microsomes) start->metabolism data_analysis Data Analysis: - Solubility (µM) - LogD at pH 7.4 - t½ and CLint solubility->data_analysis logd->data_analysis metabolism->data_analysis decision Scaffold Selection (Informed by Data) data_analysis->decision

References

The Ascendancy of Constrained Scaffolds: A Comparative Analysis of 1-Azaspiro[3.3]heptane Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to rigid, three-dimensional molecular scaffolds. Among these, the 1-azaspiro[3.3]heptane motif has emerged as a compelling bioisostere for the ubiquitous piperidine ring, a core component of numerous approved drugs. This guide provides a comprehensive comparison of the biological assay performance of 1-azaspiro[3.3]heptane analogs against their established piperidine-containing counterparts, supported by experimental data and detailed methodologies. We will delve into the rationale behind its adoption, showcase its potential to modulate key pharmacological targets, and provide the technical protocols necessary for its evaluation.

The Rationale for Rigidity: Why 1-Azaspiro[3.3]heptane?

The piperidine ring, while a stalwart in drug design, possesses considerable conformational flexibility. This can lead to entropic penalties upon binding to a target protein and may allow for off-target interactions. The 1-azaspiro[3.3]heptane scaffold introduces a constrained, spirocyclic system that offers several potential advantages:

  • Pre-organization for Binding: The rigid structure can lock the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity.

  • Improved Selectivity: The defined three-dimensional shape can lead to more specific interactions with the target protein, minimizing off-target effects.

  • Novel Chemical Space: This scaffold provides access to new areas of chemical space, offering opportunities for novel intellectual property.

  • Favorable Physicochemical Properties: Studies have shown that in some cases, the introduction of a spirocyclic center can lead to lower lipophilicity despite the addition of a carbon atom, which can be advantageous for pharmacokinetic properties.

A prime example of the successful application of this strategy is the development of a 1-azaspiro[3.3]heptane analog of the local anesthetic, bupivacaine. Bupivacaine, a piperidine-containing compound, is a widely used local anesthetic. By replacing the piperidine ring with a 1-azaspiro[3.3]heptane moiety, researchers created a novel analog with significant anesthetic activity.

Comparative Biological Performance: The Case of a Bupivacaine Analog

While extensive head-to-head in vitro studies are emerging, a notable in vivo study highlights the potential of the 1-azaspiro[3.3]heptane scaffold. The anesthetic activity of the bupivacaine analog was compared to bupivacaine using a tail-flick test in mice, a standard model for assessing pain response.

CompoundPeak Antinociceptive Effect (MPE)Time to Peak Effect (min)
Bupivacaine~80%30
1-Azaspiro[3.3]heptane Analog~60%60

MPE: Maximum Possible Effect

This study demonstrated that the 1-azaspiro[3.3]heptane analog exhibited a significant, albeit lower, anesthetic effect compared to bupivacaine. This proof-of-concept underscores the viability of this scaffold as a piperidine bioisostere and warrants further investigation using detailed in vitro assays to dissect the specific interactions with its molecular target, the voltage-gated sodium channels.

Probing the Molecular Target: Muscarinic Acetylcholine Receptors

Beyond ion channels, 1-azaspiro[3.3]heptane analogs are being explored as modulators of G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a wide range of physiological processes and are attractive targets for various diseases. The five subtypes of mAChRs (M1-M5) are broadly classified based on their G-protein coupling:

  • M1, M3, M5: Couple through Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.

  • M2, M4: Couple through Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP).

The ability to selectively target these subtypes is a key goal in drug development. The rigid nature of the 1-azaspiro[3.3]heptane scaffold holds promise for achieving this selectivity.

Key In Vitro Assays for Comparative Analysis

To quantitatively compare the performance of 1-azaspiro[3.3]heptane analogs with existing drugs targeting mAChRs, two primary types of in vitro assays are indispensable:

  • Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Functional Assays: These assays measure the functional consequence of receptor binding, such as changes in intracellular calcium (for Gq-coupled receptors) or cAMP levels (for Gi-coupled receptors), providing information on potency (EC50 for agonists, IC50 for antagonists).

The following sections provide detailed protocols for these essential assays.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cell membranes)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)

  • Test compound (1-azaspiro[3.3]heptane analog or existing drug)

  • Non-specific binding control (e.g., Atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or near its Kd), and cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for M1/M3/M5 Receptors

This protocol measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (1-azaspiro[3.3]heptane analog or existing drug)

  • Known agonist (e.g., carbachol, acetylcholine) for antagonist mode

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations before adding a fixed concentration of a known agonist (typically the EC80 concentration).

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a kinetic plate reader.

  • Data Analysis:

    • Agonist Mode: Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

    • Antagonist Mode: Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).

The Ascendancy of 1-Azaspiro[3.3]heptane: A Superior Bioisosteric Scaffold to Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic replacement of common structural motifs with bioisosteres that enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug design. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, has long been a workhorse for medicinal chemists. However, its inherent metabolic liabilities and physicochemical properties can often limit the developability of promising drug candidates. This guide provides a comprehensive comparison of piperidine and its increasingly favored bioisostere, 1-azaspiro[3.3]heptane, presenting compelling case studies and detailed experimental data that underscore the advantages of this novel scaffold.

The Rationale for Moving Beyond Piperidine: Limitations of a Classic Scaffold

The prevalence of the piperidine motif in pharmaceuticals is undeniable. Yet, its very ubiquity has also illuminated its shortcomings. A primary concern is its susceptibility to metabolic degradation, often through oxidation of the piperidine ring, which can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the conformational flexibility of the piperidine ring can sometimes result in suboptimal binding to biological targets. These limitations have spurred the exploration of rigid, three-dimensional scaffolds that can mimic the key interactions of piperidine while offering improved drug-like properties.

1-Azaspiro[3.3]heptane: A Paradigm Shift in Scaffold Design

The 1-azaspiro[3.3]heptane motif has emerged as a powerful alternative to piperidine. Its rigid, spirocyclic structure offers several distinct advantages:

  • Improved Metabolic Stability: The quaternary spirocyclic carbon atom is less susceptible to enzymatic oxidation compared to the methylene groups in piperidine, often leading to significantly enhanced metabolic stability.

  • Enhanced Aqueous Solubility: The three-dimensional and polar nature of the 1-azaspiro[3.3]heptane core can disrupt crystal packing and improve solvation, resulting in higher aqueous solubility.

  • Lower Lipophilicity: In many instances, the replacement of piperidine with 1-azaspiro[3.3]heptane leads to a decrease in lipophilicity (logD), a critical parameter for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1]

  • Novel Chemical Space: The unique vectoral projection of substituents from the spirocyclic core allows for the exploration of new chemical space and potentially novel interactions with biological targets.

The following diagram illustrates the structural comparison between piperidine and 1-azaspiro[3.3]heptane.

cluster_0 Piperidine cluster_1 1-Azaspiro[3.3]heptane Piperidine_structure Azaspiroheptane_structure Piperidine_structure->Azaspiroheptane_structure Bioisosteric Replacement

Caption: Structural comparison of Piperidine and 1-Azaspiro[3.3]heptane.

Case Study: Re-engineering the Local Anesthetic Bupivacaine

A compelling demonstration of the successful application of 1-azaspiro[3.3]heptane as a piperidine bioisostere is the modification of the local anesthetic drug, bupivacaine.[2][3][4][5] In a key study, the piperidine moiety of bupivacaine was replaced with a 1-azaspiro[3.3]heptane core.[2][3][4][5]

Comparative Physicochemical and ADMET Properties

The following table summarizes the key physicochemical and in vitro ADMET data for bupivacaine and its 1-azaspiro[3.3]heptane analog.

PropertyBupivacaine (Piperidine)Analog (1-Azaspiro[3.3]heptane)
pKa 11.211.4
Aqueous Solubility (pH 7.4, µM) 13613
cLogP 3.412.58
LogD (pH 7.4) 3.32.5
Metabolic Stability (t½ in HLM, min) 2545
Intrinsic Clearance (CLint in HLM, µL/min/mg) 27.715.4

Data synthesized from Kirichok et al.[2]

Analysis of the Data:

The data clearly illustrates the advantages conferred by the 1-azaspiro[3.3]heptane scaffold. While the basicity (pKa) of the nitrogen atom remains nearly identical, ensuring similar interactions at the target, the spirocyclic analog exhibits significantly lower lipophilicity (cLogP and LogD).[2][6] This reduction in lipophilicity is often desirable for improving the overall ADMET profile of a drug candidate.[7][8][9][10]

Crucially, the metabolic stability of the 1-azaspiro[3.3]heptane analog is markedly improved, with a longer half-life (t½) and lower intrinsic clearance (CLint) in human liver microsomes (HLM).[2] This suggests that the spirocyclic core is less prone to metabolic degradation, a key objective in drug design.

In Vivo Efficacy

The antinociceptive effect of bupivacaine and its 1-azaspiro[3.3]heptane analog was evaluated in a tail-flick test in mice. The results demonstrated that the analog retained high anesthetic activity, comparable to that of the parent drug, confirming that the bioisosteric replacement did not compromise the desired pharmacological effect.[2][6]

Experimental Protocols

General Synthesis of 1-Azaspiro[3.3]heptane Derivatives

The synthesis of the 1-azaspiro[3.3]heptane core is a critical aspect of its application in drug discovery. A common and effective method involves a [2+2] cycloaddition followed by reduction.[2][3][4][5][11][12]

G start Endocyclic Alkene step1 [2+2] Cycloaddition with Graf's Isocyanate (ClO2S-NCO) start->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction with Alane (AlH3) intermediate->step2 end 1-Azaspiro[3.3]heptane step2->end

Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane.

Step-by-Step Protocol:

  • [2+2] Cycloaddition: An appropriate endocyclic alkene is reacted with Graf's isocyanate (chlorosulfonyl isocyanate) in a suitable solvent (e.g., dichloromethane) at low temperatures (e.g., -78 °C to room temperature). This reaction proceeds via a thermal [2+2] cycloaddition to yield a spirocyclic β-lactam intermediate.[2][3][4][5][11][12]

  • Reduction: The resulting spirocyclic β-lactam is then reduced to the corresponding 1-azaspiro[3.3]heptane. A common reducing agent for this transformation is alane (AlH3), which can be generated in situ from lithium aluminum hydride and sulfuric acid.[2][3][4][5][11][12] The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF).

In Vitro ADMET Assays

To evaluate the success of the bioisosteric replacement, a panel of in vitro ADMET assays should be performed.

1. Aqueous Solubility Determination (Kinetic Solubility):

  • A stock solution of the test compound in DMSO is prepared.

  • The DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration.

  • The solution is shaken for a specified period (e.g., 2 hours) at room temperature.

  • The solution is then filtered to remove any precipitate.

  • The concentration of the compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy.

2. Lipophilicity Measurement (LogD):

  • A solution of the test compound is prepared in a biphasic system of n-octanol and PBS (pH 7.4).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are separated by centrifugation.

  • The concentration of the compound in both the n-octanol and aqueous phases is quantified by a suitable analytical method (e.g., LC-MS/MS).

  • The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Metabolic Stability Assay (Human Liver Microsomes):

  • The test compound is incubated with human liver microsomes (HLM) in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The amount of remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Conclusion and Future Perspectives

The case of bupivacaine provides a clear and compelling example of the successful application of 1-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine. The resulting analog demonstrated superior physicochemical and pharmacokinetic properties while maintaining the desired biological activity. This strategy of replacing traditional scaffolds with more rigid and metabolically robust bioisosteres is a powerful tool in modern drug discovery.

As the demand for drug candidates with optimized ADMET profiles continues to grow, the adoption of novel scaffolds like 1-azaspiro[3.3]heptane will undoubtedly become more widespread. Researchers and drug development professionals are encouraged to consider this versatile and advantageous motif in their efforts to design the next generation of safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane. As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Chemical Profile and Hazard Identification

This compound is a versatile building block in organic synthesis, particularly valued in medicinal chemistry for its rigid spirocyclic core.[1] This structure often imparts favorable properties in drug design, serving as a bioisostere for more common scaffolds like piperidine.[1][2] The molecule's functionality is twofold: a tert-butoxycarbonyl (Boc) protected amine and a secondary alcohol. Understanding the reactivity of these groups is paramount to safe handling.

Known Hazards:

Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word for this compound is "Warning" . It is a solid at room temperature and should be stored in a refrigerator.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategorySpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or degradation.Protects against skin irritation (H315). Nitrile and neoprene offer good chemical resistance to a range of organic compounds.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.Prevents serious eye irritation (H319) from dust or splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a fume hood or when generating dust.Mitigates the risk of respiratory irritation (H335).
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Protects the skin and clothing from contamination.

Operational and Handling Plan: A Step-by-Step Approach

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Safe Handling Workflow

The following diagram illustrates the key stages of a safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood 1. Safety First prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh 2. Minimize Inhalation handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve 3. Transfer to Reaction handle_reaction Perform Reaction handle_dissolve->handle_reaction 4. Monitor Reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench 5. Post-Reaction cleanup_waste Segregate Waste cleanup_quench->cleanup_waste 6. Waste Management cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate 7. Housekeeping cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose 8. Final Disposal

Caption: A typical workflow for safely handling this compound.

Specific Operational Considerations
  • Boc-Group Deprotection: The Boc protecting group is commonly removed using strong acids such as trifluoroacetic acid (TFA).[3][4] This reaction generates isobutylene and carbon dioxide as byproducts.[5]

    • Causality: The generation of CO2 gas can lead to a pressure buildup in a closed system.

    • Protocol: Always perform Boc deprotection in an open or vented vessel within a fume hood. Never conduct this reaction in a sealed container.

  • Reactions Involving the Hydroxyl Group: The secondary alcohol is a site for various chemical transformations.[1] When using reactive reagents to modify this group, be aware of potential exothermic reactions and take appropriate precautions, such as slow addition of reagents and cooling of the reaction vessel.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and provide the safety data sheet or product label to the medical personnel.
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For a small spill of the solid, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust. 4. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. 5. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels) and reaction residues, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Classification: This compound is a non-halogenated organic solid. It should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Empty Containers: "Empty" containers may still contain residual product. These should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to the principles and protocols outlined in this guide, you can confidently and safely incorporate this compound into your research, contributing to a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.